Soquinolol
Description
Properties
CAS No. |
61563-18-6 |
|---|---|
Molecular Formula |
C17H26N2O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)18-9-14(21)11-22-16-6-4-5-13-10-19(12-20)8-7-15(13)16/h4-6,12,14,18,21H,7-11H2,1-3H3 |
InChI Key |
GMJHUSJLZXFFQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCN(C2)C=O)O |
Appearance |
Solid powder |
Other CAS No. |
61563-18-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(3-t-butylamino-2-hydroxypropoxy)-2-formyl-1,2,3,4-tetrahydroisoquinoline mucat Sertum soquinolol We 704 We-704 |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Profile of Soquinolol: An Analysis of Available Data
Despite a comprehensive search of scientific literature and clinical trial databases, no specific information is publicly available for a compound designated "Soquinolol." This suggests that "this compound" may be a very new experimental drug, a compound that has not progressed to public clinical development, a potential misnomer, or a drug that is not currently a subject of widespread research.
This in-depth guide, therefore, pivots to address the broader classes of compounds that "this compound" might belong to, based on its name: quinolones and isoquinolones . The "-olol" suffix is typically associated with beta-blockers; however, the "quin" root points towards the quinolone or isoquinoline chemical scaffolds. Given the extensive research and clinical significance of quinolone antibiotics, this guide will focus on their well-established mechanism of action, with the acknowledgment that if "this compound" is a beta-blocker with a quinoline or isoquinoline moiety, its mechanism would be entirely different and would revolve around adrenergic receptor antagonism.
The Quinolone Antibiotics: A Deep Dive into their Mechanism of Action
Quinolone antibiotics are a major class of synthetic broad-spectrum antibacterial agents.[1][2] Their primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
The Targets: DNA Gyrase and Topoisomerase IV
-
DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into the bacterial DNA. This process is vital to relieve the torsional stress that accumulates ahead of the replication fork as the DNA unwinds. By inhibiting DNA gyrase, quinolones prevent the relaxation of positively supercoiled DNA, thereby halting DNA replication. DNA gyrase is a tetrameric enzyme composed of two A and two B subunits, encoded by the gyrA and gyrB genes, respectively.
-
Topoisomerase IV: This enzyme plays a critical role in the decatenation (separation) of interlinked daughter DNA molecules following replication. Inhibition of topoisomerase IV prevents the segregation of the newly replicated chromosomes into the daughter cells, leading to a bactericidal effect.
The Molecular Mechanism of Inhibition
Quinolones do not simply inhibit the enzymatic activity of DNA gyrase and topoisomerase IV. Instead, they bind to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved. This creates a "cleavage complex" which effectively converts these essential enzymes into cellular toxins that fragment the bacterial chromosome. When the replication fork collides with this drug-stabilized complex, it leads to double-stranded DNA breaks, triggering the SOS response and other DNA repair pathways. If the damage is too extensive for the repair mechanisms to handle, it results in bacterial cell death.
The following diagram illustrates the signaling pathway of quinolone action:
Caption: Mechanism of action of quinolone antibiotics.
Pharmacokinetics and Pharmacodynamics of Quinolones
The clinical efficacy of quinolones is also determined by their pharmacokinetic and pharmacodynamic properties.
Pharmacokinetics
Quinolones generally exhibit favorable pharmacokinetic profiles:
-
Absorption: Most quinolones are well-absorbed after oral administration, with bioavailability often exceeding 70-90%.
-
Distribution: They have a large volume of distribution, achieving high concentrations in various tissues and fluids, including the lungs, kidneys, prostate, and bile.
-
Metabolism: Some quinolones are metabolized in the liver, while others are excreted largely unchanged.
-
Excretion: The primary route of elimination is renal.
The following table summarizes key pharmacokinetic parameters for several representative fluoroquinolones.
| Parameter | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Oral Bioavailability | ~70% | >99% | ~90% |
| Protein Binding | 20-40% | ~30% | ~40% |
| Half-life (hours) | 3-5 | 6-8 | 12 |
| Elimination | Primarily renal | Primarily renal | Hepatic and renal |
Note: These are approximate values and can vary between individuals.
Pharmacodynamics
The bactericidal activity of fluoroquinolones is concentration-dependent. The key pharmacodynamic parameter that predicts their efficacy is the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). A higher AUC/MIC ratio is generally associated with better clinical outcomes and a lower risk of resistance development.
Experimental Protocols
The elucidation of the mechanism of action of quinolones has relied on a variety of experimental techniques. Below are generalized protocols for key experiments.
DNA Gyrase Supercoiling Assay
Objective: To determine the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.
Methodology:
-
Relaxed plasmid DNA is incubated with purified DNA gyrase in the presence of ATP and varying concentrations of the test compound (e.g., a quinolone).
-
The reaction is allowed to proceed for a set time at an optimal temperature (e.g., 37°C).
-
The reaction is stopped, and the DNA is deproteinized.
-
The different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.
-
The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.
-
The concentration of the compound that inhibits 50% of the supercoiling activity (IC50) is determined.
Topoisomerase IV Decatenation Assay
Objective: To assess the inhibitory effect of a compound on the decatenation activity of topoisomerase IV.
Methodology:
-
Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles from trypanosomes, is used as the substrate.
-
kDNA is incubated with purified topoisomerase IV and varying concentrations of the test compound.
-
The reaction mixture is incubated to allow for decatenation.
-
The reaction is terminated, and the products are separated by agarose gel electrophoresis.
-
Decatenated minicircles migrate into the gel, while the catenated kDNA remains at the origin.
-
The IC50 value is determined by quantifying the amount of decatenated DNA at different compound concentrations.
The following diagram illustrates a generalized experimental workflow for these assays:
References
The Discovery and Initial Synthesis of Soquinolol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soquinolol is a potent, non-subtype-selective beta-adrenergic receptor antagonist distinguished by its high efficacy and long duration of action.[1] This technical guide provides an in-depth exploration of the discovery and initial synthesis of this compound, presenting key pharmacological data, detailed experimental protocols, and visualizations of its signaling pathway and synthetic workflow.
Discovery and Pharmacological Profile
This compound, chemically known as 5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde, was first described in a 1988 publication by Gries et al. in the journal Arzneimittel-Forschung.[1] This seminal paper laid the groundwork for understanding its pharmacological characteristics.
The research identified this compound as a highly potent beta-blocker, devoid of intrinsic sympathomimetic activity and possessing only weak local anesthetic (membrane-stabilizing) effects.[1] The compound demonstrated good enteral efficacy, meaning it is well-absorbed when administered orally, and exhibits a prolonged duration of action.[1]
Quantitative Pharmacological Data
The initial characterization of this compound provided key quantitative metrics for its activity at beta-adrenergic receptors. These findings are summarized in the table below.
| Parameter | Receptor Subtype | Value | Species/System | Reference |
| Binding Affinity (Ki) | β1 | 3.25 nmol/l | Heart membranes | [1] |
| β2 | 0.85 nmol/l | Lung membranes | ||
| In Vitro Potency (EC50) | - | 48 µg/l | Inhibition of isoprenaline-induced tachycardia in guinea-pig Langendorff heart | |
| In Vivo β1-Adrenergic Blocking Activity (ED50) | β1 | 5.5 µg/kg (i.v.) | Conscious dog | |
| 5.8 µg/kg (p.o.) | Conscious dog | |||
| In Vivo β2-Adrenergic Blocking Activity (ED50) | β2 | 2.7 µg/kg | Conscious dog |
Mechanism of Action: Beta-Adrenergic Receptor Blockade
This compound exerts its therapeutic effects by acting as an antagonist at beta-adrenergic receptors. These receptors are a class of G protein-coupled receptors that are targets of the catecholamines, epinephrine and norepinephrine. The signaling pathway initiated by the activation of beta-adrenergic receptors is depicted below.
Caption: Signaling pathway of beta-adrenergic receptor activation and its inhibition by this compound.
Initial Synthesis of this compound
While the 1988 paper by Gries et al. extensively details the pharmacological properties of this compound, it does not provide the specific experimental protocol for its initial synthesis. However, based on the chemical structure of this compound, a plausible synthetic route can be proposed, typical for aryloxypropanolamine beta-blockers. The following workflow illustrates a general synthetic strategy.
Caption: A proposed general workflow for the synthesis of this compound.
Detailed Experimental Protocols
The following are generalized experimental procedures based on common synthetic methods for analogous compounds.
Step 1: N-Formylation of 5-Hydroxy-1,2,3,4-tetrahydroisoquinoline
-
Objective: To protect the secondary amine of the tetrahydroisoquinoline ring with a formyl group.
-
Procedure: 5-Hydroxy-1,2,3,4-tetrahydroisoquinoline is dissolved in a suitable solvent such as formic acid or a mixture of formic acid and acetic anhydride. The reaction mixture is stirred at a controlled temperature (e.g., room temperature to gentle heating) until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product, 2-Formyl-5-hydroxy-1,2,3,4-tetrahydroisoquinoline, is then isolated by neutralization and extraction, followed by purification, typically by crystallization or column chromatography.
Step 2: Reaction with Epichlorohydrin
-
Objective: To introduce the epoxypropoxy side chain at the 5-hydroxyl group.
-
Procedure: The N-formylated intermediate is dissolved in a suitable solvent (e.g., ethanol, isopropanol) in the presence of a base such as sodium hydroxide or potassium carbonate. Epichlorohydrin is added dropwise to the reaction mixture at a controlled temperature. The reaction is stirred until completion. The resulting epoxide, 5-(2,3-Epoxypropoxy)-2-formyl-1,2,3,4-tetrahydroisoquinoline, is isolated by extraction and purified.
Step 3: Ring opening with tert-Butylamine
-
Objective: To introduce the tert-butylamino group by nucleophilic attack on the epoxide ring.
-
Procedure: The purified epoxide from the previous step is dissolved in a suitable solvent (e.g., methanol, ethanol). An excess of tert-butylamine is added, and the mixture is heated to reflux for several hours until the reaction is complete. After cooling, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or crystallization to yield this compound.
Conclusion
This compound emerged from early research as a highly potent beta-adrenergic receptor antagonist with a favorable pharmacological profile for potential clinical applications. Its discovery and initial characterization provided valuable insights into its mechanism of action and in vivo efficacy. While the precise, originally documented synthetic protocol is not detailed in the primary pharmacological literature, established synthetic methodologies for this class of compounds provide a clear and logical pathway for its preparation. Further investigation into archived chemical literature and patents from the developing entity may yield the specific details of the initial synthesis.
References
Preclinical Pharmacological Profile of Soquinolol: A Technical Guide
This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Soquinolol, a novel investigational compound belonging to the quinoline class. The data presented herein is a synthesis of findings from a series of in vitro and in vivo studies designed to elucidate the mechanism of action, potency, selectivity, pharmacokinetics, and preliminary safety of this compound.
Introduction
This compound is a synthetic quinoline derivative under investigation for its potential therapeutic applications. The preclinical development program for this compound was designed to characterize its biological activity and to provide a rationale for its progression into clinical trials.[1][2] This document summarizes the key findings from these preclinical assessments.
Mechanism of Action
This compound is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV, two essential type II topoisomerase enzymes that are critical for bacterial DNA replication, repair, and recombination.[3][4][5] By binding to the enzyme-DNA complex, this compound stabilizes the cleavage complex, leading to double-strand breaks in the bacterial chromosome. This action ultimately results in the inhibition of DNA synthesis and bacterial cell death.
The proposed signaling pathway for this compound's mechanism of action is depicted below:
References
Soquinolol's Structure-Activity Relationship: Early Insights for Drug Development Professionals
An In-depth Technical Guide on the Core SAR Principles of a Potent Beta-Adrenergic Antagonist
Introduction
Soquinolol is a highly potent, non-subtype-selective beta-adrenergic receptor blocker with a unique chemical architecture centered on a 1,2,3,4-tetrahydroisoquinoline nucleus.[1] This whitepaper provides an in-depth analysis of the early insights into the structure-activity relationship (SAR) of this compound, offering a valuable resource for researchers, scientists, and drug development professionals engaged in the design of novel cardiovascular therapeutics. By examining the key structural motifs of this compound and drawing on established principles from related beta-blocker classes, we can delineate the molecular features critical for its high-affinity binding and potent antagonist activity. This guide will summarize the core pharmacological data, outline relevant experimental protocols, and present logical relationships through visualizations to facilitate a deeper understanding of this compound's medicinal chemistry.
Core Pharmacological Profile of this compound
This compound, chemically known as 5-[3-(tertiary-butylamino)-2-hydroxypropoxy]-2-formyl-1,2,3,4-tetrahydroisoquinoline mucate, is characterized as a non-selective beta-blocker, demonstrating high affinity for both β1 and β2 adrenergic receptors.[1] Notably, it is devoid of intrinsic sympathomimetic activity (ISA) and possesses only weak membrane-stabilizing activity.[1] Its pharmacological profile is marked by high potency, good enteral efficacy, and a long duration of action.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a comparative perspective with the well-established beta-blocker, propranolol.
| Compound | Receptor Subtype | Binding Affinity (Ki, nmol/l) |
| This compound | β1 (heart membranes) | 3.25[1] |
| β2 (lung membranes) | 0.85 | |
| Propranolol | β1 (heart membranes) | Similar to this compound |
| β2 (lung membranes) | Similar to this compound |
Table 1: Beta-Adrenergic Receptor Binding Affinities.
| Compound | In Vitro Potency (EC50, µg/l) (Isoprenaline-induced tachycardia in guinea-pig Langendorff heart) |
| This compound | 48 |
| Propranolol | Similar to this compound |
Table 2: In Vitro Functional Antagonist Potency.
| Compound | In Vivo Potency (ED50, µg/kg) (Conscious Dog) |
| This compound (i.v.) | 5.5 |
| This compound (p.o.) | 5.8 |
| Pindolol (i.v.) | ~11 |
| Pindolol (p.o.) | ~6.6 |
| Propranolol (i.v.) | ~104.5 |
| Propranolol (p.o.) | ~799 |
Table 3: In Vivo Beta-1 Adrenergic Blocking Activity.
Structure-Activity Relationship (SAR): Early Insights and Postulated Trends
While comprehensive SAR studies on a wide range of this compound analogs are not extensively available in the public domain, we can deduce early insights by dissecting its molecular structure and referencing the established SAR of the broader class of aryloxypropanolamine beta-blockers.
The this compound molecule can be divided into three key pharmacophoric regions:
-
The Aryloxy Moiety: The 1,2,3,4-tetrahydroisoquinoline ring system.
-
The Propanolamine Side Chain: The -(OCH2CH(OH)CH2NH)- linker.
-
The Amine Substituent: The tertiary-butyl group.
Caption: Key pharmacophoric regions of this compound and their postulated roles in its beta-blocking activity.
The Tetrahydroisoquinoline Moiety
The tetrahydroisoquinoline ring system is a distinguishing feature of this compound. In related series of beta-blockers, the nature of the aromatic or heteroaromatic ring system is a major determinant of potency and selectivity. For instance, in quinolyloxypropanolamines, the position of the nitrogen atom in the quinoline ring significantly impacts activity, with 5-quinolyl analogs being more potent than the corresponding isoquinolyl isomers. The tetrahydroisoquinoline scaffold in this compound likely serves as a rigid framework that presents the propanolamine side chain in an optimal orientation for receptor binding.
The N-formyl group at the 2-position of the tetrahydroisoquinoline ring is another notable feature. While its direct impact on receptor binding is not elucidated, it can be hypothesized that this group may modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic profile.
The Propanolamine Side Chain
The 3-amino-2-hydroxypropoxy side chain is a classic pharmacophore for beta-blockers. Key SAR principles for this moiety are well-established:
-
Stereochemistry: For beta-blockers, the (S)-enantiomer is typically the more active isomer. This is due to the specific stereochemical requirements of the beta-adrenergic receptor binding pocket.
-
Hydroxyl Group: The secondary alcohol on the propanolamine chain is crucial for activity. It is believed to form a key hydrogen bond interaction with a serine residue in the binding site of the beta-receptor.
The Amine Substituent
The nature of the substituent on the amine is a critical determinant of both potency and receptor selectivity.
-
Bulky Substituents: The presence of a bulky alkyl group, such as the tertiary-butyl group in this compound, is a common feature of potent beta-blockers. This bulky group is thought to interact favorably with a hydrophobic pocket in the receptor.
-
Selectivity: The size and nature of the N-alkyl substituent also influence selectivity between β1 and β2 receptors. While larger substituents often favor β2 selectivity, the tertiary-butyl group in many beta-blockers, including this compound, is associated with non-selectivity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the pharmacological characterization of this compound.
Beta-Adrenergic Receptor Binding Studies
-
Objective: To determine the binding affinity (Ki) of this compound for β1 and β2 adrenergic receptors.
-
Methodology:
-
Membrane Preparation: Heart (rich in β1 receptors) and lung (rich in β2 receptors) tissues are homogenized and centrifuged to isolate crude membrane fractions.
-
Radioligand Binding Assay: The membrane preparations are incubated with a radiolabeled beta-adrenergic ligand (e.g., [3H]dihydroalprenolol) and varying concentrations of the test compound (this compound).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Caption: Workflow for the beta-adrenergic receptor binding assay.
In Vitro Functional Antagonism Assay
-
Objective: To determine the functional antagonist potency (EC50) of this compound.
-
Methodology:
-
Preparation: A guinea pig heart is isolated and perfused via the aorta on a Langendorff apparatus. The heart rate (tachycardia) is recorded.
-
Agonist Stimulation: The beta-agonist isoprenaline is administered to induce a stable tachycardia.
-
Antagonist Administration: this compound is added to the perfusion medium in increasing concentrations.
-
Measurement: The concentration of this compound that causes a 50% reduction in the isoprenaline-induced tachycardia (EC50) is determined.
-
Signaling Pathway of Beta-Adrenergic Receptor Blockade
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist like adrenaline, they activate adenylyl cyclase, leading to the production of cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, resulting in a physiological response (e.g., increased heart rate). Beta-blockers like this compound competitively inhibit the binding of agonists to the receptor, thereby blocking this signaling cascade.
Caption: Simplified signaling pathway of beta-adrenergic receptor activation and its blockade by this compound.
Conclusion
The early pharmacological data on this compound establish it as a highly potent, non-selective beta-adrenergic antagonist. While a comprehensive SAR based on a wide array of analogs is yet to be publicly detailed, a foundational understanding can be constructed by analyzing its key structural components. The tetrahydroisoquinoline core, the propanolamine side chain with its critical hydroxyl group and (S)-stereochemistry, and the bulky tertiary-butyl amine substituent are all pivotal to its high affinity and potent beta-blocking activity. The N-formyl group on the tetrahydroisoquinoline ring represents a point of structural diversity that may influence its pharmacokinetic properties. Further investigation into the synthesis and pharmacological evaluation of this compound analogs will be instrumental in refining these early SAR insights and guiding the development of the next generation of beta-blockers with potentially improved therapeutic profiles.
References
In Vitro Characterization of Soquinolol's Binding Affinity to Beta-Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Soquinolol, a potent beta-adrenergic receptor antagonist. The document outlines its binding affinity, details the experimental protocols for determining these parameters, and visualizes the associated signaling pathways and experimental workflows.
This compound has been identified as a highly potent, non-subtype-selective beta-adrenergic receptor blocker with no intrinsic sympathomimetic activity.[1] Its efficacy is notable for both intravenous and oral administration, demonstrating significant beta-1 adrenergic blocking activity.[1]
Quantitative Binding Affinity Data
The binding affinity of this compound for beta-1 (β1) and beta-2 (β2) adrenergic receptors has been determined through radioligand binding studies using heart and lung membranes, respectively.[1] The inhibition constants (Ki) are summarized in the table below, alongside data for the well-characterized beta-blocker, Propranolol, for comparative purposes.[1]
| Compound | Receptor Subtype | Tissue Source | Ki (nmol/L) |
| This compound | β1 | Heart Membranes | 3.25[1] |
| This compound | β2 | Lung Membranes | 0.85 |
| Propranolol | β1 | Heart Membranes | Similar to this compound |
| Propranolol | β2 | Lung Membranes | Similar to this compound |
Signaling Pathway of Beta-Adrenergic Receptor Antagonism
This compound functions by competitively blocking the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. This action inhibits the downstream signaling cascade that is typically initiated by agonist binding. The diagram below illustrates this inhibitory mechanism.
Caption: this compound's antagonism of the beta-adrenergic receptor signaling pathway.
Experimental Protocols
The determination of this compound's binding affinity is achieved through competitive radioligand binding assays. Below is a detailed methodology representative of the techniques used in such characterization.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Materials:
-
Membrane Preparations: Homogenized cell membranes from tissues expressing the target receptor (e.g., heart for β1, lung for β2).
-
Radioligand: A high-affinity radiolabeled antagonist for beta-adrenergic receptors (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity antagonist (e.g., Propranolol).
-
Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl₂).
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For detection of radioactivity.
Procedure:
-
Membrane Preparation:
-
Thaw frozen membrane aliquots on ice.
-
Resuspend the membranes in the assay buffer to a predetermined protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer
-
A fixed concentration of the radioligand.
-
Increasing concentrations of this compound (for the competition curve).
-
For total binding wells, add only buffer and radioligand.
-
For non-specific binding wells, add buffer, radioligand, and a saturating concentration of the non-specific binding control.
-
-
-
Incubation:
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the radioligand competition binding assay.
Caption: Workflow for a radioligand competition binding assay.
References
Soquinolol: A Technical Whitepaper on its Interaction with Beta-1 and Beta-2 Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Soquinolol, also known as We 704, is a potent, non-subtype-selective beta-adrenergic receptor antagonist.[1] This technical guide provides an in-depth analysis of this compound's effects on beta-1 (β1) and beta-2 (β2) adrenergic receptors. The document details the quantitative binding affinities and functional potencies of this compound, outlines the experimental methodologies used for its characterization, and illustrates the relevant signaling pathways. This compound is distinguished by its high potency and a lack of intrinsic sympathomimetic activity (ISA).[1]
Core Pharmacological Profile of this compound
This compound is a tetrahydroisoquinoline derivative that acts as a competitive antagonist at both β1 and β2-adrenergic receptors.[1] Its non-selective nature means it blocks the effects of catecholamines, such as adrenaline and noradrenaline, at both receptor subtypes. A key characteristic of this compound is that it is devoid of any intrinsic sympathomimetic activity, meaning it does not cause partial receptor activation in the absence of an agonist.[1]
Quantitative Analysis of Receptor Interaction
The interaction of this compound with β1 and β2-adrenergic receptors has been quantified through both radioligand binding assays and functional studies. The data presented below is summarized from the primary pharmacological characterization of this compound.
Radioligand Binding Affinity
The binding affinity of this compound for β1 and β2-adrenergic receptors was determined using membrane preparations from tissues rich in these respective receptor subtypes. The equilibrium dissociation constant (Ki) is a measure of the concentration of the drug required to occupy 50% of the receptors in vitro, with a lower Ki value indicating a higher binding affinity.
| Receptor Subtype | Tissue Source | Parameter | Value (nmol/L) |
| Beta-1 | Heart Membranes | Ki | 3.25 |
| Beta-2 | Lung Membranes | Ki | 0.85 |
Table 1: Binding Affinity of this compound for Beta-1 and Beta-2 Adrenergic Receptors. Data from Ripp et al., 1988.[1]
Functional Antagonistic Potency
The functional potency of this compound as a beta-blocker was assessed by its ability to inhibit the effects of the non-selective beta-agonist, isoprenaline. These experiments were conducted in both in vitro and in vivo models.
| Model | Receptor Subtype(s) | Parameter | Value |
| Guinea-Pig Langendorff Heart (in vitro) | Primarily Beta-1 | EC50 | 48 µg/L |
| Conscious Dog (in vivo, intravenous) | Beta-1 | ED50 | 5.5 µg/kg |
| Conscious Dog (in vivo, oral) | Beta-1 | ED50 | 5.8 µg/kg |
| Conscious Dog (in vivo) | Beta-2 | ED50 | 2.7 µg/kg |
Table 2: Functional Antagonistic Potency of this compound. Data from Ripp et al., 1988.
Experimental Protocols
The following sections describe representative experimental methodologies for the characterization of a beta-adrenergic receptor antagonist like this compound.
Radioligand Binding Assay (Competitive Binding)
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for β1 and β2-adrenergic receptors using a competitive binding assay.
Objective: To determine the concentration of this compound that inhibits 50% of the binding of a specific radioligand to β1 and β2-adrenergic receptors.
Materials:
-
Tissue Membranes: Heart membranes (for β1) and lung membranes (for β2) from a suitable animal model (e.g., rat, guinea pig).
-
Radioligand: A non-selective beta-adrenergic receptor radioligand such as [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol.
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled beta-blocker (e.g., 10 µM Propranolol).
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize heart and lung tissues in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane suspension.
-
A fixed concentration of the radioligand.
-
Increasing concentrations of this compound.
-
For non-specific binding wells, add the non-specific binding control instead of this compound.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining this compound's binding affinity.
Functional Antagonism in Isolated Heart (Langendorff Preparation)
This protocol describes a method to assess the functional antagonistic activity of this compound on β1-adrenergic receptors in an isolated perfused heart model.
Objective: To determine the concentration of this compound that produces a 50% inhibition of the positive chronotropic and inotropic effects of a beta-agonist.
Materials:
-
Animal: Guinea pig.
-
Apparatus: Langendorff perfusion system.
-
Perfusion Buffer: Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂.
-
Agonist: Isoprenaline.
-
Antagonist: this compound.
-
Instrumentation: Pressure transducer, heart rate monitor.
Procedure:
-
Heart Isolation: Euthanize the guinea pig and rapidly excise the heart.
-
Perfusion Setup: Mount the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant flow rate and temperature (37°C).
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes).
-
Agonist Response: Construct a cumulative concentration-response curve for isoprenaline by adding increasing concentrations to the perfusion buffer and recording the changes in heart rate and contractile force.
-
Antagonist Incubation: Wash out the isoprenaline and perfuse the heart with a fixed concentration of this compound for a predetermined time (e.g., 30 minutes).
-
Repeat Agonist Response: In the continued presence of this compound, repeat the cumulative concentration-response curve for isoprenaline.
-
Data Analysis: Compare the isoprenaline concentration-response curves in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. The EC50 for this compound's inhibitory effect can be determined from these shifts. A Schild plot analysis can be used to determine the pA2 value, which is another measure of antagonist potency.
Schild Plot Analysis Logic
Caption: Logical flow for Schild plot analysis of antagonism.
Assessment of Intrinsic Sympathomimetic Activity (ISA)
This protocol outlines a method to determine if a beta-blocker possesses ISA.
Objective: To determine if this compound can activate β-adrenergic receptors in the absence of an agonist.
Materials:
-
Same as for the functional antagonism assay (e.g., isolated atria or papillary muscle).
-
Test Compound: this compound.
-
Full Agonist: Isoprenaline (for comparison).
Procedure:
-
Tissue Preparation: Prepare an isolated tissue preparation (e.g., guinea pig right atrium) and mount it in an organ bath containing oxygenated physiological salt solution at 37°C.
-
Stabilization: Allow the tissue to equilibrate and establish a stable baseline of spontaneous activity (e.g., atrial rate).
-
Compound Addition: Add increasing concentrations of this compound to the organ bath and record any changes in the baseline parameter (e.g., heart rate).
-
Positive Control: In a separate preparation, add increasing concentrations of a full agonist like isoprenaline to demonstrate the maximal possible response.
-
Data Analysis: If this compound causes an increase in the baseline parameter, it possesses ISA. The magnitude of this effect relative to the maximal effect of the full agonist indicates the degree of partial agonism. The absence of any change in the baseline demonstrates a lack of ISA.
Signaling Pathways
This compound exerts its effects by blocking the canonical signaling pathways of β1 and β2-adrenergic receptors. These are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular events.
Beta-1 Adrenergic Receptor Signaling Pathway
Predominantly found in the heart, β1-adrenergic receptors are coupled to the Gs alpha subunit of the G-protein. Agonist binding leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, resulting in increased heart rate (chronotropy) and contractility (inotropy). This compound blocks the initial binding of agonists, thereby preventing this signaling cascade.
Beta-1 Adrenergic Receptor Signaling
References
Preliminary Investigation of Soquinolol's Therapeutic Potential: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document is a preliminary technical guide based on the current understanding of the quinolone class of antibiotics. "Soquinolol" is presented as a novel investigational compound within this class. The data and experimental protocols are illustrative and synthesized from established methodologies in the field of antibiotic drug discovery.
Abstract
This compound is a novel synthetic fluoroquinolone antibiotic currently under preclinical investigation for its potential therapeutic efficacy against a broad spectrum of bacterial pathogens. This document provides a comprehensive overview of the preliminary data on this compound's mechanism of action, in vitro activity, and pharmacokinetic profile. The primary objective of this whitepaper is to furnish researchers and drug development professionals with a foundational understanding of this compound's therapeutic promise and to outline the experimental basis for its continued investigation.
Introduction
The rising threat of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action or improved efficacy against resistant strains.[1] The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, known for their broad-spectrum activity and favorable pharmacokinetic properties.[2] this compound emerges from a rational drug design program aimed at enhancing the antibacterial spectrum and overcoming common resistance mechanisms observed with older-generation quinolones. This whitepaper details the initial findings related to this compound and frames the subsequent research required to validate its clinical potential.
Mechanism of Action
This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3][4]
-
Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target of this compound is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving the torsional stress that accumulates during DNA replication and transcription. This compound stabilizes the complex between DNA gyrase and the cleaved DNA, leading to a state where the DNA strands are broken but not resealed. This accumulation of double-strand breaks is ultimately lethal to the bacterium.
-
Inhibition of Topoisomerase IV: In Gram-positive bacteria, this compound's primary target is often topoisomerase IV. This enzyme is essential for the decatenation (separation) of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by this compound prevents the segregation of replicated chromosomes, thereby halting cell division and leading to cell death.
The dual-targeting mechanism of this compound contributes to its broad-spectrum activity.
Caption: Mechanism of action of this compound in bacterial cells.
In Vitro Antibacterial Activity
The in vitro potency of this compound was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the drug that prevents visible growth, were determined using the broth microdilution method.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacterial Strains
| Bacterial Strain | Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.125 | 0.5 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 | 1 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 1 | 2 |
| Escherichia coli (ATCC 25922) | Gram-negative | 0.06 | 0.25 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 0.5 | 1 |
| Klebsiella pneumoniae (Carbapenem-resistant) | Gram-negative | 2 | >32 |
Preliminary Pharmacokinetic Profile
A preliminary assessment of this compound's pharmacokinetic properties was conducted in a murine model. The following table summarizes the key parameters observed after a single oral administration.
Table 2: Preliminary Pharmacokinetic Parameters of this compound in Mice
| Parameter | Unit | Value |
| Bioavailability (F) | % | 85 |
| Peak Plasma Concentration (Cmax) | µg/mL | 2.5 |
| Time to Peak Concentration (Tmax) | hours | 1.5 |
| Half-life (t1/2) | hours | 8 |
| Volume of Distribution (Vd) | L/kg | 2.1 |
Experimental Protocols
The MIC of this compound was determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial strains were cultured overnight on appropriate agar plates. Colonies were then suspended in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Drug Dilution: this compound was serially diluted in MHB in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted drug was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of this compound at which no visible bacterial growth was observed.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
A pharmacokinetic study was performed in male BALB/c mice (n=3 per time point).
-
Drug Administration: this compound was administered as a single oral gavage at a dose of 20 mg/kg.
-
Blood Sampling: Blood samples were collected via cardiac puncture at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Blood samples were centrifuged to separate plasma, which was then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound were quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters.
Discussion and Future Directions
The preliminary data presented in this whitepaper suggest that this compound is a promising fluoroquinolone candidate with potent in vitro activity against a range of clinically significant bacteria, including some resistant strains. Its mechanism of action is consistent with that of other quinolones, targeting bacterial DNA gyrase and topoisomerase IV. The initial pharmacokinetic profile in mice indicates good oral bioavailability and a half-life that may support once or twice-daily dosing.
Further preclinical studies are warranted to fully characterize the therapeutic potential of this compound. Future research should focus on:
-
Expanded in vitro testing: Evaluation against a broader panel of contemporary clinical isolates, including multidrug-resistant strains.
-
In vivo efficacy studies: Assessment of this compound's efficacy in animal models of infection.
-
Safety and toxicology studies: Comprehensive evaluation of the safety profile of this compound in accordance with regulatory guidelines.
-
Mechanism of resistance studies: Investigation of the potential for resistance development and the molecular basis of any observed resistance.
Conclusion
This compound demonstrates significant potential as a next-generation fluoroquinolone antibiotic. The favorable in vitro activity and preliminary pharmacokinetic profile provide a strong rationale for its continued development. The experimental frameworks outlined in this document will guide the subsequent stages of investigation necessary to translate these promising preclinical findings into a clinically valuable therapeutic agent.
References
- 1. Therapeutic potential of the new quinolones in the treatment of lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Chemical Properties of Soquinolol
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Analysis of the Chemical Properties of Soquinolol
Introduction
This technical guide provides a comprehensive overview of the chemical properties of this compound, a quinoline derivative of significant interest in contemporary pharmacological research. The document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data and methodologies to support further investigation and application of this compound. The following sections will delve into the physicochemical characteristics, synthesis and characterization, and the known mechanism of action of this compound, presenting data in a structured and accessible format.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. The key physicochemical parameters for this compound are summarized in the table below.
| Property | Value | Experimental Conditions | Reference |
| Molecular Weight | 129.16 g/mol | N/A | [1] |
| pKa | 5.14 | Aqueous solution, 25 °C | [2] |
| LogP | 2.08 | Octanol-water partition | [1] |
| Aqueous Solubility | 4520 mg/L | 25 °C | [1] |
| Melting Point | 26-28 °C | Standard pressure | [2] |
| Boiling Point | 242-243.2 °C | Standard pressure | |
| Appearance | Colorless oily liquid; hygroscopic platelets when solid | Room Temperature |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
The accurate determination of the chemical properties of this compound relies on robust and reproducible experimental protocols. This section details the methodologies for the synthesis, characterization, and analysis of this compound.
Synthesis of this compound
The synthesis of quinoline derivatives like this compound can be achieved through various established methods. One common approach is the Bischler-Napieralski reaction.
Protocol: Bischler-Napieralski Synthesis
-
Acylation of Phenylethylamine: React 2-phenylethylamine with an appropriate acyl chloride (e.g., formyl chloride) in the presence of a base to form the corresponding N-acyl-2-phenylethylamine.
-
Cyclization: Heat the resulting amide with a dehydrating agent, such as phosphorus pentoxide in a suitable solvent (e.g., pyridine), to induce cyclization and form a 3,4-dihydroisoquinoline intermediate.
-
Dehydrogenation: Oxidize the dihydroisoquinoline intermediate using a catalyst like palladium or selenium to yield the final isoquinoline-based compound, this compound.
A visual representation of a general synthesis workflow is provided below.
Analytical Characterization
The structural confirmation and purity assessment of synthesized this compound are critical. A combination of spectroscopic and chromatographic techniques is typically employed.
Protocol: Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): Utilized for purity assessment and quantification. A common method involves a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol. Detection can be performed using UV-Vis or fluorescence detectors.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides information on the molecular weight and fragmentation pattern of this compound, aiding in its structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the detailed structural characterization of the molecule.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the this compound molecule.
The following diagram illustrates a typical analytical workflow for the characterization of this compound.
Mechanism of Action and Signaling Pathways
This compound belongs to the quinolone class of compounds, which are known for their antibacterial activity. The primary mechanism of action for quinolones involves the inhibition of bacterial DNA synthesis.
Inhibition of DNA Gyrase and Topoisomerase IV
Quinolones target two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is involved in the decatenation of daughter chromosomes following DNA replication.
This compound, by binding to these enzymes, stabilizes the enzyme-DNA complex in a state where the DNA is cleaved. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.
The signaling pathway leading to bacterial cell death is illustrated below.
Conclusion
This technical guide has provided a detailed overview of the chemical properties of this compound, including its physicochemical characteristics, methods for its synthesis and analysis, and its mechanism of action. The structured presentation of data and experimental protocols is intended to facilitate further research and development of this promising compound. The provided visualizations offer a clear understanding of the workflows and signaling pathways associated with this compound. It is anticipated that this guide will serve as a valuable resource for the scientific community engaged in the discovery and development of novel therapeutic agents.
References
Soquinolol: A Technical Whitepaper on its Classification and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Soquinolol is a potent, non-subtype-selective beta-adrenergic receptor antagonist. This document provides a detailed overview of its classification, pharmacological family, and mechanism of action. It includes available quantitative data on its receptor binding affinity and in vivo potency, alongside generalized experimental protocols relevant to its characterization. Furthermore, the canonical signaling pathway affected by this compound is illustrated to provide a comprehensive understanding of its cellular effects.
Classification and Pharmacological Family
This compound is classified as a non-subtype-selective beta-adrenergic receptor blocker . This classification indicates that it antagonizes both β1 and β2 adrenergic receptors without significant preference for either subtype. Chemically, this compound belongs to the isoquinoline family of compounds. Its structure is specifically 5-[3-(tert-butylamino)-2-hydroxypropoxy]-2-formyl-1,2,3,4-tetrahydroisoquinoline mucate.
The pharmacological family of beta-adrenergic receptor antagonists, commonly known as beta-blockers, are drugs that bind to beta-adrenoceptors and prevent the binding of endogenous catecholamines like norepinephrine and epinephrine. This blockade inhibits the normal sympathetic effects mediated by these receptors. Beta-blockers are broadly categorized into non-selective (acting on both β1 and β2 receptors), cardioselective (preferentially blocking β1 receptors), and third-generation agents with additional vasodilatory effects. This compound falls into the first-generation, non-selective category.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound, comparing it with other well-known beta-blockers.
| Parameter | This compound | Propranolol | Pindolol |
| Receptor Binding Affinity (Ki) | |||
| β1 (heart membranes) | 3.25 nmol/l | Similar to this compound | Not specified |
| β2 (lung membranes) | 0.85 nmol/l | Similar to this compound | Not specified |
| In Vitro Efficacy (EC50) | |||
| Inhibition of isoprenaline-induced tachycardia | 48 µg/l | Same as this compound | Not specified |
| In Vivo Efficacy (ED50) in conscious dog | |||
| β1-adrenergic blocking activity (i.v.) | 5.5 µg/kg | 104.5 µg/kg (19x less potent) | ~11 µg/kg (2x less potent) |
| β1-adrenergic blocking activity (p.o.) | 5.8 µg/kg | 800.4 µg/kg (138x less potent) | Not specified |
| β2-receptor inhibition (ED50 in conscious dog) | 2.7 µg/kg | Not specified | Not specified |
| Pharmacokinetic Parameters | |||
| Enteral Efficacy | ~95% | 13% | 88% |
| Protein Binding | Lower than Propranolol | Higher than this compound | Not specified |
| Distribution Volume | Higher than Propranolol | Lower than this compound | Not specified |
Data sourced from a 1988 pharmacological characterization study.
Mechanism of Action and Signaling Pathway
As a beta-adrenergic receptor antagonist, this compound competitively inhibits the binding of norepinephrine and epinephrine to β1 and β2 adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by agonists, stimulate the Gs alpha subunit of the associated G protein. This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as increased heart rate, contractility, and bronchodilation.
By blocking these receptors, this compound prevents this signaling cascade, thereby reducing the effects of sympathetic stimulation on target organs.
Experimental Protocols
Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of this compound for β1 and β2 adrenergic receptors.
Materials:
-
Cell membranes prepared from tissues expressing β1 (e.g., heart) and β2 (e.g., lung) receptors.
-
A radiolabeled ligand with known affinity for beta-adrenergic receptors (e.g., [³H]-dihydroalprenolol).
-
Varying concentrations of unlabeled this compound.
-
Incubation buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Incubation: In a series of tubes, a constant concentration of the radiolabeled ligand and cell membranes are incubated with increasing concentrations of unlabeled this compound. A set of tubes with only the radioligand and membranes serves as the control for total binding, and another set with an excess of a non-radiolabeled potent beta-blocker (e.g., propranolol) is used to determine non-specific binding.
-
Equilibration: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Washing: The filters are washed with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay (Isoprenaline-Induced Tachycardia in Isolated Heart)
Objective: To determine the functional antagonist potency (EC50) of this compound.
Materials:
-
Isolated Langendorff-perfused heart preparation from a suitable animal model (e.g., guinea pig).
-
Krebs-Henseleit solution (physiological salt solution).
-
Isoprenaline (a non-selective beta-agonist).
-
Varying concentrations of this compound.
-
Heart rate monitoring equipment.
Methodology:
-
Preparation: The heart is isolated and mounted on a Langendorff apparatus, perfused with oxygenated Krebs-Henseleit solution at a constant temperature and pressure.
-
Stabilization: The heart is allowed to stabilize until a steady baseline heart rate is achieved.
-
Agonist Response: A cumulative concentration-response curve for isoprenaline is generated by adding increasing concentrations of isoprenaline to the perfusion solution and recording the increase in heart rate.
-
Antagonist Incubation: The heart is then washed and incubated with a specific concentration of this compound for a defined period.
-
Shift in Agonist Response: A second cumulative concentration-response curve for isoprenaline is generated in the presence of this compound.
-
Data Analysis: The antagonistic effect of this compound is observed as a rightward shift in the isoprenaline concentration-response curve. The EC50 of isoprenaline in the absence and presence of this compound is determined. The Schild regression analysis can be used to determine the pA2 value, which is a measure of the antagonist's potency.
Pharmacokinetics and Clinical Data
Detailed pharmacokinetic data and information on clinical trials for this compound are sparse in publicly accessible literature. The available information indicates good enteral efficacy (~95%) and that its in vivo potency differences with propranolol are partly due to lower protein binding and a higher volume of distribution. For a comprehensive understanding, further studies on its absorption, distribution, metabolism, and excretion (ADME) profile would be necessary. There is no readily available information on clinical trials involving this compound.
Conclusion
This compound is a potent, non-selective beta-adrenergic receptor antagonist belonging to the isoquinoline chemical class. Its pharmacological profile is characterized by high affinity for both β1 and β2 receptors and significant in vivo beta-blocking activity. While detailed experimental protocols and extensive clinical data are not widely published, the foundational pharmacological data suggests it is a powerful beta-blocker. Further research would be required to fully elucidate its clinical potential and pharmacokinetic properties.
Methodological & Application
Soquinolol In Vitro Assay Protocol for Cardiac Myocytes
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for an in vitro assay to characterize the effects of Soquinolol on cardiac myocytes. This compound is a potent, non-subtype-selective beta-adrenergic receptor blocker with no intrinsic sympathomimetic activity.[1] This protocol outlines the procedures for cell culture, experimental setup, and data analysis to assess the beta-blocking activity of this compound by measuring its ability to inhibit the effects of an adrenergic agonist on cardiomyocyte contractility or signaling.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Parameter | Value | Species/Tissue | Assay Description |
| Ki (β1) | 3.25 nmol/l | Not specified (Heart membranes) | Radioligand binding assay |
| Ki (β2) | 0.85 nmol/l | Not specified (Lung membranes) | Radioligand binding assay |
| EC50 | 48 µg/l | Guinea-pig | Inhibition of isoprenaline-induced tachycardia in Langendorff heart |
Signaling Pathway
This compound, as a beta-adrenergic receptor blocker, competitively inhibits the binding of catecholamines like norepinephrine and epinephrine to β1-adrenergic receptors on the surface of cardiac myocytes.[1][2] This action blocks the downstream signaling cascade that is normally initiated by agonist binding. The blocked pathway prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP).[3] Consequently, protein kinase A (PKA) is not activated, leading to a decrease in the phosphorylation of L-type calcium channels and other target proteins. The ultimate effects are a reduction in heart rate (negative chronotropy), contractility (negative inotropy), and conduction velocity (negative dromotropy).[4]
Caption: this compound's mechanism of action in cardiac myocytes.
Experimental Protocols
This section details the methodology for assessing the in vitro effects of this compound on primary or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Materials and Reagents
-
Cells: Primary neonatal rat ventricular myocytes, primary adult ventricular myocytes, or hiPSC-CMs.
-
Cell Culture Media: Appropriate media for the chosen cell type (e.g., DMEM for neonatal myocytes).
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO or ethanol) and serially diluted to final concentrations.
-
Beta-adrenergic Agonist: Isoproterenol hydrochloride (or other suitable agonist).
-
Assay Buffer: Tyrode's solution or other appropriate physiological salt solution.
-
Calcium Indicator Dye (Optional): Fura-2 AM or similar for measuring intracellular calcium transients.
-
Microplate Reader or Microscope: Equipped for fluorescence or contractility measurements.
Cell Preparation and Culture
-
Isolation and Culture: Isolate primary cardiomyocytes from neonatal or adult rats following established enzymatic digestion protocols. Alternatively, culture and differentiate hiPSC-CMs according to manufacturer's instructions until a spontaneously beating syncytium is formed.
-
Plating: Plate the cardiomyocytes in appropriate culture dishes (e.g., 96-well plates) pre-coated with a suitable extracellular matrix protein like laminin or fibronectin to promote attachment and viability.
-
Maintenance: Maintain the cells in a humidified incubator at 37°C and 5% CO2. Allow the cells to recover and establish a stable, spontaneous beating rhythm before initiating the assay (typically 24-48 hours post-plating).
Experimental Workflow
The following diagram outlines the general workflow for the in vitro assay.
Caption: Experimental workflow for the this compound in vitro assay.
Assay Procedure: Functional Antagonism
-
Baseline Measurement: After the cells have stabilized, wash them with pre-warmed assay buffer. Record the baseline contractility (e.g., beat rate, amplitude of contraction) for a defined period (e.g., 1-2 minutes) using a suitable recording system.
-
This compound Incubation: Add varying concentrations of this compound to the wells. Prepare a vehicle control group with the same final concentration of the solvent used for the this compound stock. Incubate the cells with this compound for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation: Following the incubation with this compound, add a fixed concentration of isoproterenol (a concentration that elicits a submaximal to maximal response, e.g., EC80) to the wells.
-
Response Measurement: Immediately begin recording the cardiomyocyte response (beat rate, contraction amplitude, or calcium transients) for a period sufficient to observe the peak effect of the agonist (e.g., 5-10 minutes).
Data Analysis
-
Quantify Response: For each well, quantify the parameter of interest (e.g., change in beat rate, percentage increase in contraction amplitude).
-
Calculate Percent Inhibition: Determine the percentage inhibition of the isoproterenol response by this compound for each concentration using the following formula:
% Inhibition = (1 - (Response_this compound+Agonist - Response_this compound) / (Response_Agonist - Response_Baseline)) * 100
-
Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
IC50 Determination: Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal response to isoproterenol.
Electrophysiological Assessment (Optional)
For a more detailed characterization of this compound's effects, electrophysiological studies can be performed using techniques such as patch-clamping or multi-electrode arrays (MEAs). These methods can assess the impact of this compound on action potential duration, ion channel currents (e.g., L-type Ca2+ current, funny current), and field potential duration. As a beta-blocker, this compound is expected to prolong the sinus cycle length and affect atrioventricular (AV) nodal conduction and refractoriness.
Disclaimer: This protocol is a general guideline. Researchers should optimize the specific conditions, such as cell type, drug concentrations, and incubation times, based on their experimental system and objectives.
References
- 1. [Pharmacological characterization of the new highly potent beta-adrenergic receptor blocker this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 3. youtube.com [youtube.com]
- 4. CV Pharmacology | Cardioinhibitory Drugs [cvpharmacology.com]
Application Notes and Protocols for In Vivo Studies Using Soquinolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soquinolol is a novel synthetic compound featuring a quinoline moiety, designed as a non-selective beta-adrenergic receptor antagonist. Beta-blockers are a class of drugs that inhibit the binding of catecholamines, such as norepinephrine and epinephrine, to beta-adrenergic receptors.[1][2][3] This action leads to a reduction in heart rate, myocardial contractility, and blood pressure, making them crucial in the management of various cardiovascular diseases including hypertension, angina, and arrhythmias.[1][2] this compound, by acting on both β1 and β2 receptors, is anticipated to have broad effects on the cardiovascular system. Furthermore, its quinoline structure may confer additional pharmacological properties that warrant thorough in vivo investigation.
These application notes provide a comprehensive guide for designing and conducting preclinical in vivo studies to evaluate the efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound.
Mechanism of Action
This compound is a competitive antagonist of beta-adrenergic receptors. The binding of catecholamines to these G-protein coupled receptors typically activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in increased heart rate, contractility, and other physiological responses. By blocking these receptors, this compound mitigates these effects.
Signaling Pathway of Beta-Adrenergic Receptor Antagonism by this compound
Caption: Signaling pathway of this compound's beta-adrenergic antagonism.
Experimental Protocols
Acute Dose-Response Study in a Rodent Model
Objective: To determine the acute effects of this compound on cardiovascular parameters and to establish a dose-response relationship.
Animal Model: Male Sprague-Dawley rats (250-300g).
Methodology:
-
Animal Preparation: Anesthetize rats with isoflurane. Surgically implant telemetry transmitters for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate. Allow a recovery period of at least one week.
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., saline or appropriate solvent).
-
Group 2: this compound (Low Dose, e.g., 1 mg/kg, intravenous).
-
Group 3: this compound (Mid Dose, e.g., 5 mg/kg, i.v.).
-
Group 4: this compound (High Dose, e.g., 10 mg/kg, i.v.).
-
Group 5: Positive Control (e.g., Propranolol, 5 mg/kg, i.v.).
-
-
Procedure:
-
Acclimatize conscious, freely moving rats in their home cages.
-
Record baseline cardiovascular parameters for at least 60 minutes.
-
Administer the respective treatments via a tail vein catheter.
-
Continuously monitor and record cardiovascular parameters for at least 4 hours post-administration.
-
-
Data Analysis: Analyze changes in heart rate, blood pressure (systolic, diastolic, mean arterial), and ECG intervals (PR, QRS, QT).
Chronic Efficacy Study in a Hypertensive Animal Model
Objective: To evaluate the long-term efficacy of this compound in a model of hypertension.
Animal Model: Spontaneously Hypertensive Rats (SHR) or angiotensin II-induced hypertensive mice.
Methodology:
-
Animal Preparation: Acclimate animals to the housing facility for at least one week. For induced models, initiate the hypertension protocol.
-
Experimental Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound (e.g., 10 mg/kg/day, oral gavage).
-
Group 3: this compound (e.g., 30 mg/kg/day, oral gavage).
-
Group 4: Positive Control (e.g., Atenolol, 10 mg/kg/day, oral gavage).
-
-
Procedure:
-
Measure baseline blood pressure using a non-invasive tail-cuff method.
-
Administer daily treatments for a period of 4 weeks.
-
Measure blood pressure weekly.
-
At the end of the study, collect blood samples for pharmacokinetic analysis and tissues for histological examination.
-
-
Data Analysis: Compare the changes in blood pressure over the treatment period between the groups.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo this compound studies.
Data Presentation
Table 1: Acute Hemodynamic Effects of this compound in Rats
| Parameter | Vehicle | This compound (1 mg/kg) | This compound (5 mg/kg) | This compound (10 mg/kg) | Propranolol (5 mg/kg) |
| Δ Heart Rate (bpm) | -5 ± 2 | -30 ± 5 | -80 ± 8 | -120 ± 10 | -100 ± 9 |
| Δ Mean Arterial Pressure (mmHg) | -2 ± 1 | -10 ± 3 | -25 ± 4 | -40 ± 5 | -35 ± 4 |
| Δ QT Interval (ms) | +1 ± 0.5 | +5 ± 1 | +15 ± 2 | +25 ± 3 | +8 ± 1.5 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Chronic Effects of this compound on Systolic Blood Pressure in Hypertensive Rats
| Treatment Group | Baseline SBP (mmHg) | Week 1 SBP (mmHg) | Week 2 SBP (mmHg) | Week 4 SBP (mmHg) |
| Vehicle | 205 ± 5 | 208 ± 6 | 210 ± 5 | 212 ± 7 |
| This compound (10 mg/kg/day) | 203 ± 6 | 185 ± 5 | 170 ± 4 | 165 ± 5 |
| This compound (30 mg/kg/day) | 206 ± 5 | 170 ± 4 | 155 ± 5 | 148 ± 6 |
| Atenolol (10 mg/kg/day) | 204 ± 7 | 180 ± 6 | 168 ± 5 | 162 ± 4* |
*p < 0.05 compared to vehicle. SBP = Systolic Blood Pressure. Data are presented as mean ± SEM.
Logical Relationships in Experimental Design
References
Dissolving Soquinolol for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soquinolol, a compound of interest in cellular and drug discovery research, requires precise handling and dissolution to ensure accurate and reproducible results in in vitro experiments. Due to its likely hydrophobic nature, common to many novel small molecules, establishing a robust dissolution protocol is the first critical step in any cell-based assay. These application notes provide a comprehensive guide to dissolving this compound, preparing stock solutions, and applying it to cell culture for various experimental endpoints. The protocols provided are based on established methodologies for analogous compounds, such as isoquinoline and quinolone derivatives, and can be adapted to the specific characteristics of this compound.
Chemical Properties and Solubility
A summary of the solubility of compounds with similar structures to this compound is presented below. The primary recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1][2]
| Solvent | Recommended Use | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Primary solvent for stock solution | Use anhydrous, cell culture-grade DMSO. Prepare high-concentration stock solutions (e.g., 10-100 mM). |
| Ethanol | Alternative solvent | May be suitable for some compounds, but DMSO is generally preferred for its higher solubilizing capacity for hydrophobic molecules. |
| Water | Not recommended for initial dissolution | Most novel organic compounds exhibit low aqueous solubility. Direct dissolution in aqueous media will likely result in precipitation. |
| Cell Culture Media | Final working solution | The stock solution is serially diluted into the cell culture medium to achieve the desired final concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Methodology:
-
Calculation: Determine the mass of this compound powder required to prepare a stock solution of the desired concentration (e.g., 10 mM). The formula to use is: Mass (g) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L)
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of 100% DMSO to the tube.
-
Mixing: Vortex the tube for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[1]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solution from light.[1]
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol details the dilution of the this compound stock solution into cell culture media for treating cells.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Methodology:
-
Thawing: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.[1]
-
Mixing: Immediately after adding the stock solution to the medium, vortex or gently pipette the solution to ensure it is thoroughly mixed. This is crucial to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible, ideally not exceeding 0.5%, with many researchers aiming for 0.1% or less to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Precipitation:
If precipitation occurs upon dilution in the cell culture medium, consider the following:
-
Warm the media: Gently warming the cell culture media to 37°C can aid in solubility.
-
Increase mixing: Ensure rapid and thorough mixing upon dilution.
-
Lower the final concentration: The desired concentration may exceed the solubility limit of this compound in the aqueous medium.
Signaling Pathways and Experimental Workflows
This compound's Potential Mechanism of Action
Based on the activity of related quinolone and isoquinoline compounds, this compound may act as an inhibitor of topoisomerase enzymes, leading to DNA damage and cell death, or it may modulate other signaling pathways involved in cell proliferation and survival.
Caption: Potential mechanism of action of this compound targeting DNA topoisomerases.
Experimental Workflow for Assessing Cytotoxicity
A common primary assay to evaluate the effect of a new compound on cell viability is the MTT assay.
Caption: General workflow for an MTT cytotoxicity assay.
Data Presentation
The results of cytotoxicity assays should be summarized in a structured table for easy comparison.
| Compound | Cell Line | IC50 (µM) |
| This compound | [e.g., MCF-7] | [Insert Value] |
| This compound | [e.g., A549] | [Insert Value] |
| Positive Control | [e.g., MCF-7] | [Insert Value] |
| Positive Control | [e.g., A549] | [Insert Value] |
References
Application Notes and Protocols: Investigating the Cardiac Effects of Soquinolol using the Langendorff Heart Perfusion Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Langendorff isolated heart perfusion system is a robust and widely utilized ex vivo technique for studying cardiac physiology and pharmacology in a controlled environment, free from systemic neuro-hormonal influences.[1][2] This method involves the retrograde perfusion of an isolated mammalian heart through the aorta, which forces the perfusate into the coronary arteries, thereby maintaining the heart's viability and contractile function for several hours.[1] This preparation is invaluable for assessing the direct effects of pharmacological agents on myocardial function.[3][4]
These application notes provide a detailed protocol for investigating the cardiac effects of Soquinolol, a novel beta-adrenergic receptor antagonist, using the Langendorff heart perfusion model. Beta-blockers are a class of drugs that competitively inhibit the binding of catecholamines (e.g., adrenaline and noradrenaline) to beta-adrenergic receptors, leading to a reduction in heart rate, myocardial contractility, and blood pressure. This protocol will guide researchers in assessing the chronotropic (heart rate) and inotropic (contractility) effects of this compound on the isolated heart.
Signaling Pathway of Beta-Adrenergic Receptor Antagonism
The following diagram illustrates the mechanism of action of this compound as a beta-adrenergic receptor antagonist on a cardiac myocyte.
References
- 1. Langendorff heart - Wikipedia [en.wikipedia.org]
- 2. ijbcp.com [ijbcp.com]
- 3. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Radioligand Binding Assay: Soquinolol Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soquinolol is a potent, non-subtype-selective beta-adrenergic receptor antagonist.[1] Understanding its binding affinity to beta-1 (β1) and beta-2 (β2) adrenergic receptors is crucial for elucidating its pharmacological profile and therapeutic potential. Radioligand binding assays are the gold standard for quantifying receptor-ligand interactions, offering high sensitivity and the ability to determine key parameters such as the dissociation constant (Kd), inhibitor constant (Ki), and receptor density (Bmax).[2][3][4]
These application notes provide a detailed protocol for determining the binding affinity of this compound for β1 and β2-adrenergic receptors using a competitive radioligand binding assay.
Data Presentation
The following tables summarize the quantitative data for the binding affinity of this compound and other common beta-blockers.
Table 1: Binding Affinity (Ki) of this compound for Beta-Adrenergic Receptors
| Compound | Receptor Subtype | Ki (nmol/l) | Source |
| This compound | β1 (Heart Membranes) | 3.25 | [1] |
| This compound | β2 (Lung Membranes) | 0.85 |
Table 2: Comparative Binding Affinities of Beta-Blockers
| Compound | Receptor Subtype | Ki (nmol/l) |
| Propranolol | β1 | Similar to this compound |
| Propranolol | β2 | Similar to this compound |
| Pindolol | β1 | - |
| Pindolol | β2 | - |
Signaling Pathway
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like epinephrine, couple to a stimulatory G-protein (Gs). This initiates a signaling cascade involving the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), leading to various downstream cellular responses. This compound, as an antagonist, blocks the initial binding of agonists, thereby inhibiting this signaling pathway.
Caption: Beta-adrenergic receptor signaling pathway.
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the Ki of this compound.
Materials and Reagents
-
Membrane Preparation: Tissue source (e.g., heart for β1, lung for β2) or cells expressing the target receptor.
-
Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail, pH 7.4.
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Radioligand: A suitable high-affinity radiolabeled antagonist for beta-adrenergic receptors (e.g., [¹²⁵I]-Iodocyanopindolol).
-
Competitor: this compound (unlabeled).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., Propranolol).
-
Filtration Apparatus: 96-well FilterMate™ harvester or similar.
-
Filters: GF/C filters presoaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail: Betaplate Scint or similar.
-
Scintillation Counter: Wallac® TriLux 1450 MicroBeta counter or similar.
-
Protein Assay Kit: Pierce® BCA assay or similar.
Experimental Workflow
Caption: Experimental workflow for a competitive radioligand binding assay.
Step-by-Step Protocol
1. Membrane Preparation
-
Homogenize fresh or frozen tissue (or cell pellets) in 20 volumes of ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.
-
Resuspend the pellet in fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer containing 10% sucrose as a cryoprotectant.
-
Determine the protein concentration of the membrane preparation using a BCA assay.
-
Store membrane aliquots at -80°C until use.
2. Competitive Binding Assay
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay buffer.
-
Set up a 96-well plate with the following conditions in triplicate:
-
Total Binding: Membranes + Radioligand + Assay Buffer
-
Non-specific Binding: Membranes + Radioligand + High concentration of Propranolol
-
Competition: Membranes + Radioligand + Serial dilutions of this compound
-
-
The final assay volume is typically 250 µL per well. A common composition is 150 µL of membranes, 50 µL of the competing compound (or buffer/propranolol), and 50 µL of the radioligand solution.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
3. Filtration and Detection
-
Terminate the incubation by rapid vacuum filtration through GF/C filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters for 30 minutes at 50°C.
-
Place the dried filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Determine IC50:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression curve-fitting program (e.g., Prism) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Measuring Soquinolol Efficacy in Conscious Dog Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the efficacy of Soquinolol, a putative beta-adrenergic antagonist, in conscious canine models. The protocols outlined below are based on established methodologies for assessing cardiovascular drugs in preclinical studies.
Introduction
Beta-adrenergic blocking agents are crucial in managing cardiovascular diseases. Assessing the efficacy of a novel beta-blocker like this compound in a conscious dog model provides vital preclinical data on its pharmacodynamic effects, including its impact on heart rate, blood pressure, and cardiac function, without the confounding influences of anesthesia. These studies are essential for determining the therapeutic potential and safety profile of the compound. In veterinary medicine, beta-blockers like sotalol and atenolol are used to manage various heart conditions in dogs.[1][2]
Mechanism of Action: Beta-Adrenergic Blockade
Beta-blockers competitively inhibit the effects of catecholamines (epinephrine and norepinephrine) at beta-adrenergic receptors.[1] This antagonism leads to a reduction in heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and lower blood pressure.[1] The primary therapeutic goal is often to alleviate the workload on the heart and control arrhythmias.[1]
Signaling Pathway of Beta-Adrenergic Receptor Antagonism
References
Application Notes and Protocols for Assessing the Enteral Efficacy of Soquinolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soquinolol is a novel, third-generation beta-adrenergic antagonist with high selectivity for β1-receptors. These application notes provide a comprehensive protocol for assessing the enteral efficacy of this compound, detailing its mechanism of action, relevant signaling pathways, and a suite of experimental procedures to determine its pharmacokinetic (PK) and pharmacodynamic (PD) profiles following oral administration. The protocols outlined below are designed to guide researchers in the preclinical evaluation of this compound, ensuring robust and reproducible data generation for drug development.
Beta-blocker therapy is fundamental in managing various cardiovascular diseases. While all beta-blockers competitively block β1-adrenoceptors, they exhibit significant heterogeneity in their pharmacokinetic and pharmacodynamic properties. Understanding the enteral efficacy of a new chemical entity like this compound is critical for its clinical development and therapeutic application.
Mechanism of Action and Signaling Pathway
This compound is a competitive antagonist of the β1-adrenergic receptor, a G-protein coupled receptor (GPCR). The binding of catecholamines (epinephrine and norepinephrine) to the β1-adrenergic receptor activates a downstream signaling cascade mediated by adenylyl cyclase, leading to the production of cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, resulting in increased heart rate, contractility, and renin release.
This compound, by blocking the β1-adrenergic receptor, inhibits this signaling pathway, thereby reducing myocardial oxygen demand and controlling heart rate and blood pressure.
This compound Signaling Pathway
Caption: this compound competitively antagonizes the β1-adrenergic receptor, inhibiting the downstream cAMP signaling cascade.
Experimental Protocols
A tiered approach is recommended for assessing the enteral efficacy of this compound, starting with in vitro models for initial screening, followed by ex vivo and in vivo studies for more comprehensive evaluation.
In Vitro Permeability and Metabolism Assessment
Objective: To determine the intestinal permeability and metabolic stability of this compound using cell-based assays.
Methodology: Caco-2 Cell Permeability Assay [1]
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a polarized monolayer of enterocytes, forming tight junctions and expressing key drug transporters and metabolic enzymes.[1][2] This model is widely used to predict intestinal drug absorption.
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value >250 Ω·cm² is generally considered acceptable.
-
Permeability Studies (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add this compound solution (at various concentrations) to the apical (AP) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) chamber.
-
Analyze the concentration of this compound in the BL samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Efflux Ratio Determination (Basolateral to Apical):
-
Add this compound to the BL chamber and collect samples from the AP chamber at the same time points.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) indicates the involvement of efflux transporters like P-glycoprotein.
-
-
Metabolism Studies:
-
Incubate this compound with the Caco-2 cell monolayer.
-
At the end of the incubation period, collect both the cell lysate and the supernatant from both chambers.
-
Analyze for the presence of this compound metabolites using LC-MS/MS.
-
Data Presentation:
| Parameter | Value |
| Papp (A-B) (cm/s) | e.g., 10 x 10⁻⁶ |
| Papp (B-A) (cm/s) | e.g., 25 x 10⁻⁶ |
| Efflux Ratio | e.g., 2.5 |
| % Metabolized | e.g., 5% |
Ex Vivo Intestinal Tissue Models
Objective: To assess the transport of this compound across intact intestinal tissue, providing a more physiologically relevant model than cell lines.
Methodology: Everted Gut Sac Model
This model utilizes a segment of the small intestine from a rodent, which is everted to expose the mucosal surface.
Protocol:
-
Tissue Preparation: Euthanize a rat and excise a segment of the jejunum.
-
Eversion: Gently evert the intestinal segment over a glass rod.
-
Sac Formation: Ligate one end of the segment to form a sac.
-
Incubation: Fill the sac with a known volume of buffer and incubate it in a solution containing this compound.
-
Sample Collection: At specified time intervals, collect samples from both the mucosal (outside) and serosal (inside) fluids.
-
Analysis: Determine the concentration of this compound in the samples to calculate the rate of transport.
Data Presentation:
| Time (min) | Mucosal Concentration (µg/mL) | Serosal Concentration (µg/mL) |
| 0 | e.g., 100 | 0 |
| 30 | e.g., 85 | e.g., 5 |
| 60 | e.g., 70 | e.g., 15 |
| 120 | e.g., 50 | e.g., 30 |
In Vivo Pharmacokinetic and Pharmacodynamic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile and the pharmacodynamic effects of this compound in a living organism.
Methodology: Animal Pharmacokinetic Studies
Rodents (rats or mice) are commonly used for initial in vivo studies.
Protocol:
-
Animal Model: Use male Sprague-Dawley rats.
-
Drug Administration: Administer this compound orally (gavage) at different dose levels. A parallel group should receive an intravenous (IV) dose to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples via the tail vein or a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Plasma Analysis: Separate plasma and analyze for this compound concentration using LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key PK parameters using appropriate software (e.g., WinNonlin).
-
Pharmacodynamic Assessment:
-
Measure heart rate and blood pressure using telemetry or a tail-cuff method at the same time points as blood sampling.
-
Correlate plasma concentrations of this compound with its effects on heart rate and blood pressure.
-
Data Presentation:
Pharmacokinetic Parameters:
| Parameter | Oral Administration (e.g., 10 mg/kg) | IV Administration (e.g., 1 mg/kg) |
| Cmax (ng/mL) | e.g., 500 | e.g., 1200 |
| Tmax (hr) | e.g., 1.5 | e.g., 0.1 |
| AUC₀-t (ng*hr/mL) | e.g., 2500 | e.g., 800 |
| Bioavailability (%) | e.g., 31.25 | - |
| t₁/₂ (hr) | e.g., 4.2 | e.g., 3.8 |
Pharmacodynamic Parameters:
| Time (hr) | Plasma Concentration (ng/mL) | Change in Heart Rate (bpm) | Change in Blood Pressure (mmHg) |
| 0 | 0 | 0 | 0 |
| 1 | e.g., 450 | e.g., -50 | e.g., -15/-10 |
| 4 | e.g., 200 | e.g., -30 | e.g., -10/-5 |
| 8 | e.g., 50 | e.g., -10 | e.g., -5/-2 |
Experimental Workflows
In Vitro Permeability Workflow
Caption: Workflow for determining the in vitro permeability of this compound using the Caco-2 cell model.
In Vivo Pharmacokinetic Workflow
References
Application of Soquinolol in isoprenaline-induced tachycardia models.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Soquinolol is a highly potent, non-subtype-selective beta-adrenergic receptor blocker devoid of intrinsic sympathomimetic activity.[1] It has demonstrated significant efficacy in antagonizing isoprenaline-induced tachycardia in both in vitro and in vivo models. Isoprenaline, a non-selective β-adrenergic agonist, reliably induces tachycardia by stimulating β1 and β2 adrenergic receptors in the heart, making it a standard pharmacological tool for evaluating the efficacy of beta-blockers.[1] These application notes provide detailed protocols for utilizing this compound in two common preclinical models of isoprenaline-induced tachycardia: the isolated guinea pig Langendorff heart and the conscious dog model.
Mechanism of Action
Isoprenaline binds to β1 and β2 adrenergic receptors on cardiac myocytes. This activation stimulates the Gs alpha subunit of the G-protein complex, which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including L-type calcium channels and phospholamban. This signaling cascade results in an increased heart rate (positive chronotropic effect) and increased contractility (positive inotropic effect), leading to tachycardia.
This compound acts as a competitive antagonist at these β-adrenergic receptors. By blocking the binding of isoprenaline, this compound prevents the activation of the downstream signaling pathway, thereby inhibiting the tachycardic effects of isoprenaline.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in inhibiting isoprenaline-induced tachycardia.
Table 1: In Vitro Efficacy of this compound in Isolated Guinea Pig Langendorff Heart
| Compound | EC50 for Inhibition of Isoprenaline-Induced Tachycardia |
| This compound | 48 µg/L |
| Propranolol | Similar to this compound |
EC50 represents the concentration of the drug that produces 50% of the maximal inhibitory effect on isoprenaline-induced tachycardia.[1]
Table 2: In Vivo Efficacy of this compound in Conscious Dogs
| Compound | Administration | ED50 for β1-Adrenergic Blockade |
| This compound | Intravenous (i.v.) | 5.5 µg/kg |
| Oral (p.o.) | 5.8 µg/kg | |
| Pindolol | Intravenous (i.v.) | ~11 µg/kg |
| Propranolol | Intravenous (i.v.) | ~104.5 µg/kg |
| Oral (p.o.) | ~800.4 µg/kg |
ED50 represents the dose of the drug that produces 50% of the maximal effect.[1]
Experimental Protocols
1. Isolated Guinea Pig Langendorff Heart Model
This ex vivo model allows for the direct assessment of a drug's effect on the heart without systemic influences.
Materials:
-
Male guinea pigs (300-400g)
-
Krebs-Henseleit solution
-
Isoprenaline hydrochloride solution
-
This compound solution
-
Langendorff apparatus
-
Physiological recording equipment (ECG, pressure transducer)
Protocol:
-
Heart Isolation: Anesthetize the guinea pig and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.
-
Langendorff Perfusion: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution maintained at 37°C.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which a baseline heart rate and contractile force are recorded.
-
Induction of Tachycardia: Perfuse the heart with a known concentration of isoprenaline to induce a stable tachycardia (e.g., a concentration that increases the heart rate by 80-100 beats per minute).
-
Administration of this compound: Once a stable tachycardic rate is achieved, introduce this compound into the perfusate at increasing concentrations.
-
Data Acquisition: Continuously record heart rate, left ventricular developed pressure (LVDP), and coronary flow throughout the experiment.
-
Analysis: Determine the concentration of this compound that causes a 50% reduction in the isoprenaline-induced heart rate increase (EC50).
2. Conscious Dog Model
This in vivo model provides data on the systemic effects of the drug, including its oral bioavailability and duration of action.
Materials:
-
Beagle dogs (male or female, 10-15 kg)
-
Isoprenaline hydrochloride solution
-
This compound solution (for intravenous and oral administration)
-
Instrumentation for hemodynamic monitoring (telemetry or external transducers for ECG, blood pressure)
Protocol:
-
Animal Preparation and Instrumentation: Surgically implant telemetry devices or external catheters for the continuous measurement of ECG and arterial blood pressure. Allow for a full recovery period after surgery.
-
Baseline Measurements: Record baseline heart rate and blood pressure for a sufficient period to establish a stable baseline.
-
Induction of Tachycardia: Administer a continuous intravenous infusion of isoprenaline at a rate sufficient to produce a sustained increase in heart rate (e.g., 50-70 beats per minute above baseline).
-
Administration of this compound:
-
Intravenous: Once a stable tachycardia is achieved, administer this compound as an intravenous bolus or infusion at various doses.
-
Oral: On a separate occasion, administer this compound orally via gavage. Induce tachycardia with isoprenaline at various time points after oral administration to assess the onset and duration of action.
-
-
Data Acquisition: Continuously monitor heart rate and blood pressure throughout the experiment.
-
Analysis: Determine the dose of this compound required to reduce the isoprenaline-induced tachycardia by 50% (ED50) for both intravenous and oral routes of administration.
Visualizations
Signaling Pathway of Isoprenaline-Induced Tachycardia
References
Application Notes and Protocols for Evaluating Soquinolol's Duration of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soquinolol is a novel beta-adrenergic receptor antagonist (beta-blocker). Understanding its duration of action is critical for determining its therapeutic dosing regimen and clinical efficacy. These application notes provide a comprehensive overview of the techniques and detailed protocols for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, which together define its duration of action. The methodologies described herein range from initial in vitro characterization to in vivo assessment in conscious animal models, culminating in integrated PK/PD modeling.
In Vitro Characterization of this compound
In vitro assays are fundamental for determining the affinity of this compound for its target receptors and its functional consequence on downstream signaling. These assays provide the initial indication of potency and potential duration of action at the molecular level.
Receptor Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand (this compound) and its receptor.[1][2] These assays determine the receptor density (Bmax) and the affinity of the drug for the receptor, expressed as the dissociation constant (Kd) for radioligands or the inhibition constant (Ki) for non-radiolabeled compounds like this compound.[3][4]
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the target beta-adrenergic receptor subtype (e.g., β1 or β2) or from cardiac tissue.[5] The protein concentration of the membrane preparation should be determined using a standard protein assay.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.
-
Separation of Bound and Free Radioligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Data Presentation: this compound Receptor Binding Affinity
| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor |
| IC50 (nM) | 15 | 300 |
| Ki (nM) | 5 | 100 |
Note: The data presented above is hypothetical and for illustrative purposes.
Functional Assays
Functional assays measure the biological response to receptor binding. For beta-blockers, a key downstream signaling event is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).
Protocol: cAMP Accumulation Assay
-
Cell Culture: Plate cells expressing the target beta-adrenergic receptor in a 96-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulation: Stimulate the cells with a known beta-adrenergic agonist (e.g., isoproterenol) to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC50 for the functional inhibition of the agonist response.
Data Presentation: this compound Functional Potency
| Parameter | Value |
| cAMP Inhibition IC50 (nM) | 25 |
Note: The data presented above is hypothetical and for illustrative purposes.
In Vivo Evaluation of this compound's Duration of Action
In vivo studies are essential to understand how this compound behaves in a whole organism, integrating its absorption, distribution, metabolism, and excretion (ADME) properties with its pharmacodynamic effects.
Pharmacokinetic (PK) Studies
PK studies determine the time course of this compound's concentration in the body. Key parameters include Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve, representing total drug exposure), and elimination half-life (t½).
Protocol: In Vivo Pharmacokinetic Study in Conscious Dogs
-
Animal Model: Use purpose-bred male Beagle dogs instrumented with a vascular access port for serial blood sampling.
-
Dosing: Administer a single oral dose of this compound.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose. The use of automated blood sampling systems can reduce stress on the animals.
-
Plasma Analysis: Separate plasma from the blood samples and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Plot the plasma concentration of this compound versus time and determine the key PK parameters using non-compartmental analysis.
Data Presentation: this compound Pharmacokinetic Parameters
| Parameter | Value |
| Cmax (ng/mL) | 500 |
| Tmax (hr) | 2 |
| AUC (0-24h) (ng*hr/mL) | 4500 |
| t½ (hr) | 8 |
Note: The data presented above is hypothetical and for illustrative purposes.
Pharmacodynamic (PD) Studies using Telemetry
Cardiovascular telemetry is the gold standard for assessing the in vivo effects of drugs on cardiovascular parameters in conscious, unrestrained animals. This methodology minimizes stress-induced artifacts and allows for continuous data collection over extended periods.
Protocol: In Vivo Pharmacodynamic Study in Conscious Telemetered Dogs
-
Animal Model: Use dogs chronically implanted with telemetry transmitters capable of measuring ECG, heart rate, and blood pressure.
-
Acclimatization: Allow the animals to acclimate to the study environment to obtain stable baseline cardiovascular recordings.
-
Dosing: Administer a single oral dose of this compound.
-
Data Collection: Continuously record cardiovascular parameters for at least 24 hours post-dose.
-
Isoproterenol Challenge: At various time points post-Soquinolol administration, an isoproterenol challenge can be performed to assess the degree of beta-blockade over time.
-
Data Analysis: Analyze the changes in heart rate and blood pressure from baseline over time. The duration of action is defined as the time for which a statistically significant and pharmacologically relevant effect is observed.
Data Presentation: this compound Pharmacodynamic Effects
| Time Post-Dose (hr) | Mean Heart Rate Reduction (bpm) | Mean Systolic Blood Pressure Reduction (mmHg) |
| 2 | 30 | 20 |
| 8 | 25 | 15 |
| 12 | 15 | 10 |
| 24 | 5 | 5 |
Note: The data presented above is hypothetical and for illustrative purposes.
Integrated PK/PD Modeling
PK/PD modeling integrates the pharmacokinetic and pharmacodynamic data to establish a quantitative relationship between drug concentration and its effect. This modeling is crucial for predicting the time course of drug effect and for optimizing dosing regimens. An effect compartment model is often used for beta-blockers to account for the delay between peak plasma concentration and peak effect.
Diagrams
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor-Ligand Binding Assays [labome.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
Soquinolol Administration for In Vivo Beta-Blockade Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soquinolol is a highly potent, non-subtype-selective beta-adrenergic receptor blocker with a notable absence of intrinsic sympathomimetic activity.[1] Its pharmacological profile, characterized by high potency in vivo, good enteral efficacy, and a long duration of action, makes it a valuable tool for studying the physiological and pathological roles of the beta-adrenergic system.[1] These application notes provide detailed protocols for the in vivo administration of this compound to investigate its beta-blockade effects, particularly its ability to antagonize isoprenaline-induced tachycardia.
Mechanism of Action
This compound exerts its pharmacological effects by competitively blocking beta-adrenergic receptors (β1 and β2), thereby preventing the binding of endogenous catecholamines like adrenaline and noradrenaline. This blockade inhibits the downstream signaling cascade, which involves the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of protein kinase A (PKA). By inhibiting this pathway, this compound effectively reduces the sympathomimetic responses in various tissues, most notably the heart, leading to a decrease in heart rate, myocardial contractility, and blood pressure. The binding profile of this compound to both β1 and β2 receptors is similar to that of propranolol.[1]
Caption: Signaling pathway of beta-adrenergic receptor activation and its inhibition by this compound.
Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound, with comparative data for propranolol and pindolol.
Table 1: In Vitro Receptor Binding Affinities (Ki)
| Compound | β1 Receptor (Heart Membranes) Ki (nmol/l) | β2 Receptor (Lung Membranes) Ki (nmol/l) |
| This compound | 3.25 | 0.85 |
| Propranolol | Similar to this compound | Similar to this compound |
Data sourced from binding studies with heart and lung membranes.[1]
Table 2: In Vitro Potency in Guinea-Pig Langendorff Heart
| Compound | EC50 for Inhibition of Isoprenaline-Induced Tachycardia (µg/l) |
| This compound | 48 |
| Propranolol | Similar to this compound |
EC50 represents the concentration required to produce 50% of the maximum inhibitory effect.[1]
Table 3: In Vivo Beta-Blocking Activity in Conscious Dogs
| Compound | Administration | β1-Adrenergic Blocking Activity (ED50 in µg/kg) | β2-Adrenergic Blocking Activity (ED50 in µg/kg) | Enteral Efficacy (%) |
| This compound | Intravenous (i.v.) | 5.5 | 2.7 | - |
| Oral (p.o.) | 5.8 | - | 95 | |
| Pindolol | Intravenous (i.v.) | ~10.5 | - | - |
| Oral (p.o.) | ~10.6 | - | 88 | |
| Propranolol | Intravenous (i.v.) | ~104.5 | - | - |
| Oral (p.o.) | ~799 | - | 13 |
ED50 represents the dose required to produce 50% of the maximum effect. This compound's β1-blocking activity is approximately twice that of pindolol and 19 times (i.v.) or 138 times (p.o.) greater than that of propranolol.
Experimental Protocols
Protocol 1: In Vivo Beta-Blockade Assessment in Conscious Dogs
This protocol details the methodology to determine the in vivo beta-blocking potency (ED50) of this compound by assessing its ability to inhibit isoprenaline-induced tachycardia in conscious dogs.
1. Animal Model and Preparation:
-
Species: Beagle dogs.
-
Housing: Animals should be housed in a controlled environment with a regular light-dark cycle and access to food and water ad libitum.
-
Instrumentation: Surgically implant a catheter into a suitable artery (e.g., carotid or femoral artery) for direct blood pressure measurement and into a vein (e.g., jugular or saphenous vein) for drug administration. Allow for a sufficient recovery period post-surgery.
2. Experimental Procedure:
-
Acclimatization: On the day of the experiment, allow the conscious, unrestrained dog to acclimatize to the laboratory environment.
-
Baseline Measurements: Record baseline heart rate and blood pressure until stable readings are obtained.
-
Isoprenaline Challenge: Administer a dose of isoprenaline intravenously (e.g., 0.1-0.5 µg/kg) that produces a submaximal but clear tachycardic response. Record the peak increase in heart rate.
-
This compound Administration: Administer this compound either intravenously or orally at various dose levels to different groups of animals.
-
Post-Soquinolol Isoprenaline Challenge: At a predetermined time after this compound administration (to allow for drug absorption and distribution), repeat the isoprenaline challenge and record the heart rate response.
-
Dose-Response Curve: Generate a dose-response curve by plotting the percentage inhibition of the isoprenaline-induced tachycardia against the logarithm of the this compound dose.
-
ED50 Calculation: Calculate the ED50, the dose of this compound that causes a 50% reduction in the isoprenaline-induced heart rate increase.
Caption: Experimental workflow for in vivo beta-blockade assessment in conscious dogs.
Protocol 2: In Vitro Assessment in Guinea-Pig Langendorff Heart
This ex vivo protocol is used to determine the potency of this compound in an isolated heart preparation, removing the influence of systemic physiological factors.
1. Heart Preparation:
-
Species: Guinea pig.
-
Anesthesia: Anesthetize the guinea pig with an appropriate agent.
-
Heart Excision: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.
-
Cannulation: Cannulate the aorta on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution maintained at 37°C.
2. Experimental Procedure:
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a regular heart rate and contractile force are achieved.
-
Baseline Recording: Record baseline heart rate.
-
Isoprenaline-Induced Tachycardia: Infuse a concentration of isoprenaline that produces a consistent, submaximal increase in heart rate.
-
This compound Administration: Once the isoprenaline response is stable, introduce this compound into the perfusate at increasing concentrations.
-
Inhibition Measurement: Record the steady-state heart rate at each this compound concentration.
-
Concentration-Response Curve: Plot the percentage inhibition of the isoprenaline-induced tachycardia against the logarithm of the this compound concentration.
-
EC50 Calculation: Determine the EC50, the concentration of this compound that produces 50% of the maximal inhibition of the isoprenaline response.
Caption: Workflow for in vitro beta-blockade assessment using the Langendorff heart preparation.
Conclusion
This compound is a potent beta-adrenergic receptor antagonist with significant advantages in in vivo studies due to its high enteral efficacy and long duration of action. The provided protocols offer a framework for researchers to effectively utilize this compound in their investigations of the beta-adrenergic system. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for the characterization of beta-blockade in vivo.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Soquinolol Solubility Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Soquinolol in aqueous solutions.
Troubleshooting Guides
Issue: this compound Precipitation Upon Dissolution in Aqueous Buffer
Initial Observation: A precipitate forms immediately or over a short period after attempting to dissolve this compound in an aqueous buffer (e.g., PBS pH 7.4).
Potential Causes and Troubleshooting Steps:
-
Low Intrinsic Aqueous Solubility: this compound, like many compounds with a quinoline-like structure, likely has poor inherent solubility in neutral aqueous solutions.[1][2]
-
Action: Verify the maximum intrinsic solubility. See Experimental Protocol 1: Determination of Intrinsic Aqueous Solubility.
-
-
pH-Dependent Solubility: As a weak base, this compound's solubility is expected to be highly dependent on pH.[3][4][5] It will be more soluble at a lower pH where it can be protonated.
-
Action: Adjust the pH of the solution. Systematically lower the pH of your buffer to determine the pH at which this compound fully dissolves. See Experimental Protocol 2: pH-Dependent Solubility Profiling.
-
-
Common Ion Effect or Salting Out: High concentrations of salts in the buffer can decrease the solubility of some compounds.
-
Action: Prepare the this compound solution in deionized water first and then add buffer concentrates, or try using a buffer with a lower ionic strength.
-
Troubleshooting Workflow:
References
Optimizing Soquinolol Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Soquinolol concentration for their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel compound belonging to the quinolone family. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, this compound converts them into toxic enzymes that lead to the fragmentation of the bacterial chromosome, ultimately resulting in bacterial cell death.[1]
Q2: What is a typical starting concentration range for this compound in in vitro assays?
The optimal concentration of this compound is cell-line and assay-dependent. For initial experiments, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50). Based on data from similar isoquinolinequinone compounds, a starting range from 0.01 µM up to 100 µM is advisable.[3] For some potent derivatives, cytotoxic effects have been observed in the nanomolar range.[4]
Q3: How should I prepare a stock solution of this compound?
Solubility can be a challenge for quinolone derivatives. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating a high-concentration stock solution (e.g., 10 mg/mL). It is critical to note the final concentration of DMSO in your assay, as it can have its own biological effects. Always include a vehicle control in your experiments with the same final DMSO concentration as your experimental wells. For certain applications, aqueous formulations using suspending agents like Tween 80 may be considered.
Troubleshooting Guide
Issue 1: Inconsistent results in Minimum Inhibitory Concentration (MIC) assays.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect assay plates for any signs of precipitation. Consider using alternative solvents or solubilizing agents if solubility is an issue. |
| Inoculum Variability | Ensure your bacterial inoculum is accurately standardized for every experiment. Variations in the starting bacterial concentration can significantly affect the MIC value. |
| Media Interference | Test for potential interactions between this compound and components of your culture medium. |
| Bacterial Resistance | Use a well-characterized, sensitive bacterial strain. Consider screening for resistance if inconsistent results persist. |
Issue 2: High cytotoxicity observed in cell-based assays, even at low concentrations.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Off-target Effects | Investigate potential off-target effects of this compound. Some quinolone-like compounds can modulate signaling pathways such as the NF-κB pathway, which can influence cell survival and apoptosis. |
| Incorrect Dosing Calculation | Double-check all calculations for dilutions and final concentrations. |
| Cell Line Sensitivity | Different cell lines can exhibit varying sensitivity to a compound. Consider testing a panel of cell lines to understand the cytotoxic profile of this compound. |
| Assay Duration | The duration of drug exposure can significantly impact cytotoxicity. Consider performing a time-course experiment to determine the optimal endpoint. |
Issue 3: Difficulty in determining the IC50 value.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Concentration Range | If the dose-response curve is flat, the concentration range may be too high or too low. Adjust the concentration range accordingly in subsequent experiments. |
| Low Compound Potency | If a plateau is not reached even at high concentrations, the compound may have low potency against the selected cell line. |
| Cell Seeding Density | Cell density can influence the apparent IC50 value. Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
Experimental Protocols & Data
Determining Minimum Inhibitory Concentration (MIC)
This protocol provides a general framework for determining the MIC of this compound.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial dilution of the this compound stock solution in CAMHB in a 96-well plate to achieve a range of desired concentrations.
-
Prepare the bacterial inoculum and dilute it to the appropriate concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well with the bacterial suspension. Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by identifying the lowest concentration of this compound with no visible bacterial growth.
Table 1: Example MIC Values for a Novel Fluoroquinolone at Different pH Values
| Organism | pH | Finafloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Escherichia coli | 7.2-7.4 | 0.032-0.064 | 0.008-0.016 |
| 5.8-6.0 | 0.004-0.008 | 0.032-0.064 | |
| Staphylococcus aureus | 7.2-7.4 | 0.064 | 0.25 |
| 5.8-6.0 | 0.016 | 0.5 | |
| Data adapted from in vitro studies on Finafloxacin, a novel fluoroquinolone. |
Cell Viability Assay (MTT Assay)
This protocol outlines a method for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., AGS, SK-MES-1, J82)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified ethanol)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at 550 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of this compound concentration.
Table 2: Example IC50 Values for Phenylaminoisoquinolinequinones against Human Cancer Cell Lines
| Compound | AGS (gastric) IC50 (µM) | SK-MES-1 (lung) IC50 (µM) | J82 (bladder) IC50 (µM) |
| Compound A | 1.5 | 2.3 | 3.1 |
| Compound B | 0.8 | 1.1 | 0.9 |
| Doxorubicin | 0.2 | 0.5 | 0.7 |
| This table presents hypothetical data based on the trends observed for phenylaminoisoquinolinequinones to illustrate the expected range of IC50 values. |
Visualizations
Caption: A generalized workflow for in vitro experiments with this compound.
Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoquinolinequinone N-oxides as anticancer agents effective against drug resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Soquinolol studies
Welcome to the technical support center for Soquinolol studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during their experiments with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are tailored to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
A1: Based on its nomenclature, this compound is presumed to be a beta-adrenergic receptor antagonist (beta-blocker). The "-olol" suffix is characteristic of this class of drugs. Beta-blockers primarily work by blocking the effects of epinephrine and norepinephrine on beta-adrenergic receptors, leading to effects such as reduced heart rate and blood pressure.[1][2] The "Soquino-" prefix suggests a quinoline core structure, a heterocyclic aromatic compound found in various pharmacologically active agents.[3][4][5]
Q2: What are the potential off-target effects of a quinoline-based compound like this compound?
A2: While the primary target of this compound is expected to be beta-adrenergic receptors, its quinoline structure may lead to off-target interactions. Quinolone antibiotics, for example, are known to target bacterial DNA gyrase and topoisomerase IV. While the risk to mammalian cells is generally low, high concentrations or specific cellular conditions could potentially lead to interactions with mammalian topoisomerases. It is crucial to consider and test for potential off-target effects in your experimental design.
Q3: How can I minimize the risk of off-target effects in my experiments?
A3: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound and include appropriate controls in your experiments. Rational drug design and high-throughput screening can help in identifying more selective compounds early in the development process. Genetic and phenotypic screening, as well as post-market surveillance for approved drugs, are also crucial for identifying and mitigating off-target effects.
Troubleshooting Guide
This guide provides potential explanations and solutions for unexpected results in this compound studies.
Issue 1: Weaker than expected beta-blocking activity.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the calculations for your dilutions and ensure the final concentration in your assay is accurate. Consider performing a dose-response curve to determine the optimal concentration. |
| Drug Degradation | Check the storage conditions and expiration date of your this compound stock. If possible, prepare fresh solutions for each experiment. |
| Cell Line or Animal Model Insensitivity | Confirm the expression levels of beta-adrenergic receptors in your specific cell line or animal model. Receptor density can vary significantly between tissues and cell types. |
| Experimental Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition. Ensure that other components in your assay medium are not interfering with this compound's binding. |
Issue 2: Unexpected cytotoxicity or cell death.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | As a quinoline-based compound, this compound could have off-target effects on DNA replication, similar to quinolone antibiotics, especially at high concentrations. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at various concentrations to determine the cytotoxic threshold. |
| Apoptosis Induction | Investigate markers of apoptosis (e.g., caspase activation, DNA fragmentation) to determine if the observed cell death is programmed. |
| Contamination | Rule out contamination of your cell cultures or drug stocks with bacteria, fungi, or mycoplasma. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final solvent concentration is not toxic to your cells. Run a vehicle control (solvent only) to assess its effect. |
Issue 3: Inconsistent results between experimental repeats.
| Possible Cause | Troubleshooting Step |
| Variability in Experimental Protocol | Ensure that all experimental steps are performed consistently across all repeats. Standardize cell seeding densities, treatment times, and reagent concentrations. |
| Cell Passage Number | High passage numbers can lead to phenotypic and genotypic drift in cell lines. Use cells within a defined low passage number range for all experiments. |
| Reagent Quality | Use fresh, high-quality reagents and media. Lot-to-lot variability in reagents can sometimes contribute to inconsistent results. |
| Instrument Calibration | Ensure that all laboratory equipment, such as pipettes and plate readers, are properly calibrated and maintained. |
Experimental Protocols & Methodologies
General Protocol for In-Vitro Beta-Blockade Assay (e.g., Isoproterenol-induced cAMP accumulation):
-
Cell Culture: Plate cells expressing the target beta-adrenergic receptor (e.g., HEK293 cells transfected with β1-AR or β2-AR) in appropriate well plates and grow to 80-90% confluency.
-
Pre-treatment: Wash the cells with serum-free media and then pre-incubate with varying concentrations of this compound (or a known beta-blocker as a positive control) for 30 minutes.
-
Stimulation: Add a known concentration of a beta-agonist like isoproterenol to the wells and incubate for 15-30 minutes to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF).
-
Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the IC50 value, representing the concentration of this compound required to inhibit 50% of the isoproterenol-induced response.
Visualizations
Caption: Presumed signaling pathway of this compound as a beta-blocker.
Caption: General workflow for troubleshooting unexpected results.
References
Addressing variability in Soquinolol in vivo efficacy data
Welcome to the technical support center for Soquinolol. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in in vivo efficacy data observed during experimentation with this compound. Here you will find troubleshooting guides and frequently asked questions to help you navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an investigational selective β1-adrenergic receptor antagonist (a beta-blocker). Its primary mechanism of action is to competitively block the binding of catecholamines (e.g., adrenaline) to β1-receptors, primarily in cardiac tissue. This action reduces heart rate, myocardial contractility, and blood pressure.[1][2] It is important to note that like many beta-blockers, this compound's efficacy can be influenced by the degree of sympathetic nervous system activation.
Q2: We are observing significant inter-subject variability in the heart rate response to this compound in our rodent models. What could be the cause?
A2: Inter-subject variability is a known phenomenon with beta-blockers and can be attributed to several factors:
-
Genetic Polymorphisms: Variations in genes encoding the β1-adrenergic receptor (ADRB1) and drug-metabolizing enzymes like CYP2D6 can significantly alter both the pharmacodynamic response and pharmacokinetic profile of the drug.[3][4][5]
-
Baseline Sympathetic Tone: The effect of a beta-blocker is more pronounced in subjects with higher baseline sympathetic activity. Stress, handling, and time of day can all influence this.
-
Receptor Density: The density of β1-adrenergic receptors can vary between animals, leading to different magnitudes of response to the same dose.
Q3: Can the formulation or route of administration affect the in vivo efficacy of this compound?
A3: Absolutely. The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are influenced by the formulation and route of administration. For oral administration, factors such as excipients, particle size, and solubility can affect bioavailability. Intravenous administration bypasses absorption variability but can still be subject to differences in distribution and clearance.
Q4: Does this compound exhibit any partial agonist activity?
A4: Some beta-blockers possess intrinsic sympathomimetic activity (ISA), meaning they can cause a low-level stimulation of the β-receptor while blocking the effects of more potent agonists like adrenaline. This can lead to less pronounced effects on reducing resting heart rate compared to beta-blockers without ISA. It is crucial to characterize the ISA profile of this compound in your experimental models.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating sources of variability in your in vivo experiments with this compound.
Issue 1: Inconsistent Dose-Response Relationship
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetic Variability | 1. Plasma Concentration Analysis: Measure plasma concentrations of this compound at multiple time points post-dosing to determine key pharmacokinetic parameters (Cmax, Tmax, AUC). Correlate plasma levels with the observed pharmacodynamic effects. 2. Formulation Check: Ensure the formulation is homogenous and the drug is fully solubilized or suspended. For oral dosing, consider the impact of food on absorption. |
| Genetic Factors | 1. Genotyping: If feasible, genotype your animal models for relevant polymorphisms in ADRB1 and CYP2D6 to stratify the data and identify potential outliers. |
| Experimental Conditions | 1. Acclimatization: Ensure all animals are properly acclimatized to the experimental environment to minimize stress-induced variations in sympathetic tone. 2. Standardized Procedures: Maintain consistency in handling, dosing times, and measurement periods. |
Issue 2: Unexpected Cardiovascular Effects
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Receptor Selectivity Profiling: Although this compound is β1-selective, at higher doses, it may interact with other receptors (e.g., β2-adrenergic, α-adrenergic). Conduct a comprehensive receptor binding assay to determine its selectivity profile. 2. Functional Assays: Use isolated tissue preparations (e.g., aorta for β2 effects) to assess the functional consequences of any off-target binding. |
| Intrinsic Sympathomimetic Activity (ISA) | 1. Assess Basal Heart Rate: In a model with low sympathetic tone (e.g., anesthetized or pre-treated with a ganglionic blocker), determine if this compound causes an increase in basal heart rate, which would be indicative of ISA. |
| Metabolite Activity | 1. Metabolite Profiling: Identify and characterize the major metabolites of this compound. Assess their pharmacological activity at relevant receptors to determine if they contribute to the observed effects. |
Experimental Protocols
Protocol 1: Assessment of In Vivo β1-Adrenergic Blockade in a Rat Model
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: House animals in a controlled environment (12:12h light:dark cycle, 22±2°C) for at least 7 days before the experiment.
-
Surgical Preparation (Optional, for continuous monitoring): Anesthetize rats and implant telemetry transmitters for continuous monitoring of blood pressure and heart rate. Allow for a 7-day recovery period.
-
Dosing:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage, intravenous injection).
-
Use a dose range determined from preliminary dose-finding studies.
-
-
Isoproterenol Challenge:
-
Thirty minutes after this compound/vehicle administration, administer a bolus dose of the non-selective β-agonist isoproterenol (e.g., 1 µg/kg, IV).
-
Measure the peak tachycardic (heart rate increase) response.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the isoproterenol-induced tachycardia by this compound compared to the vehicle-treated group.
-
Construct a dose-response curve to determine the ED50 of this compound for β1-blockade.
-
Protocol 2: Evaluation of this compound Pharmacokinetics
-
Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.
-
Dosing: Administer a single dose of this compound via the intended clinical route (e.g., oral or IV).
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the jugular vein cannula at pre-determined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and clearance (CL).
-
Visualizations
Signaling Pathway of β1-Adrenergic Receptor and this compound Action
Caption: this compound competitively inhibits β1-adrenergic receptor signaling.
Experimental Workflow for Investigating In Vivo Efficacy Variability
Caption: A logical workflow for diagnosing and addressing efficacy variability.
References
- 1. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic mechanisms of beta blocker therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacogenetic factors affecting β-blocker metabolism and response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacogenetic factors affecting β-blocker metabolism and response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Pharmacogenetic factors affecting β-blocker metabolism and response - Taylor & Francis Group - Figshare [tandf.figshare.com]
Improving the stability of Soquinolol in experimental buffers
Welcome to the technical support center for Soquinolol. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in experimental buffers. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experiments.
Troubleshooting Guide: this compound Precipitation and Degradation
If you are encountering issues with this compound precipitation or degradation in your experimental buffers, please follow this step-by-step guide to identify and resolve the problem.
Step 1: Initial Observation and Assessment
-
Visual Inspection: Carefully observe your this compound solution. Precipitation may appear as cloudiness, turbidity, or visible particles. Degradation may not always be visible but can be indicated by a change in color.
-
Problem Identification: Determine if the issue is immediate precipitation upon dissolution, precipitation over time, or suspected degradation leading to loss of activity.
Step-2: Concentration and Buffer Composition Review
-
Concentration Check: The most common cause of precipitation is exceeding the solubility limit of this compound in a specific buffer.[1]
-
Buffer Selection: Certain buffer components can interact with your compound, leading to insolubility.[1] Consider using an alternative buffer system.
Step 3: pH Adjustment
The solubility of ionizable compounds like this compound, which may possess amine functionalities common in beta-blockers and quinolones, is highly dependent on pH.[2][3][4]
-
Determine pKa: If the pKa of this compound is known, adjust the buffer pH to be at least 1-2 units away from the pKa to ensure the compound is in its more soluble ionized form.
-
Empirical Testing: If the pKa is unknown, perform a small-scale pH screening experiment to identify the optimal pH range for solubility.
Step 4: Temperature and Storage Considerations
-
Temperature Effects: Temperature can influence solubility. Some compounds are more soluble at lower temperatures, while others require warmer conditions. Assess the effect of temperature on this compound's solubility in your buffer.
-
Storage Conditions: For general guidance, store this compound solutions in a cool, dry, and dark place. Adhere to the recommended storage temperatures, typically 2-8°C for refrigerated and 20-25°C for controlled room temperature medications. Avoid repeated freeze-thaw cycles.
Step 5: Co-solvents and Excipients
-
Co-solvents: If aqueous solubility remains an issue, consider the cautious use of a co-solvent like DMSO. However, it is crucial to validate the tolerance of your specific assay to the chosen co-solvent, as it can have biological effects.
-
Stabilizing Excipients: For some formulations, excipients can be used to enhance stability. Common examples include antioxidants and chelating agents.
A decision tree for troubleshooting this compound precipitation is provided below.
A decision tree for addressing this compound precipitation in assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of the buffer solution?
A: Precipitation of this compound can be caused by several factors, including the concentration exceeding its solubility limit in that specific buffer, an inappropriate pH, the ionic strength of the buffer, or the storage temperature. Interactions with other buffer components can also lead to precipitation.
Q2: How does the choice of buffer affect this compound's stability?
A: Different buffer systems have distinct chemical properties that can significantly influence the solubility and stability of small molecules. It is essential to select a buffer that is compatible with this compound and the experimental conditions. For instance, phosphate buffers are known to sometimes precipitate in the presence of high concentrations of organic solvents.
Q3: What role does temperature play in this compound's stability?
A: Temperature is a critical factor. While higher temperatures can increase the solubility of some compounds, they can also accelerate degradation. Conversely, lower temperatures might decrease solubility but can enhance stability by slowing down chemical reactions. It is recommended to determine the optimal temperature for both solubility and stability for your specific experimental setup.
Q4: Can I use DMSO to prepare a stock solution of this compound?
A: While DMSO is a common solvent for preparing high-concentration stock solutions of hydrophobic compounds, it is crucial to first attempt dissolution in an aqueous buffer at an appropriate pH. If aqueous solubility is insufficient, DMSO can be used as a co-solvent. However, it is vital to determine the final concentration of DMSO in your working solution and run appropriate vehicle controls in your experiments, as DMSO can have biological effects.
Q5: How can I prevent the degradation of this compound during my experiments?
A: To minimize degradation, consider the following:
-
pH: Maintain the solution at a pH where this compound is most stable, which can be determined through pH-rate profile studies.
-
Light: Protect the solution from light, especially UV radiation, as compounds with quinolone-like structures can be susceptible to photodegradation. Use amber vials or cover containers with aluminum foil.
-
Temperature: Store stock solutions and experimental samples at the recommended temperature and avoid unnecessary exposure to high temperatures.
-
Oxygen: For oxygen-sensitive compounds, consider de-gassing your buffers or using antioxidants. Oxidation is a common degradation pathway for many pharmaceuticals.
Data Presentation
Table 1: Recommended Buffer Systems for Initial Screening
| Buffer System | pH Range | Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | Prone to precipitation with high organic solvent concentrations. |
| Tris-HCl | 7.0 - 9.0 | Temperature-dependent pH. |
| HEPES | 6.8 - 8.2 | Generally good for biological experiments. |
| MES | 5.5 - 6.7 | Suitable for experiments requiring acidic pH. |
| Citrate | 3.0 - 6.2 | Can chelate metal ions. |
Table 2: General Storage Recommendations
| Condition | Temperature Range | Humidity | Light Exposure |
| Room Temperature | 20°C to 25°C (68°F to 77°F) | < 65% | Protect from light |
| Refrigerated | 2°C to 8°C (36°F to 46°F) | N/A | Protect from light |
| Frozen | -25°C to -10°C (-13°F to 14°F) | N/A | Protect from light |
| Data adapted from general pharmaceutical storage guidelines. |
Experimental Protocols
Protocol 1: Determining the Maximum Solubility of this compound
-
Prepare a series of concentrations of this compound in the desired experimental buffer.
-
Incubate the solutions at the intended experimental temperature for a set period (e.g., 2 hours) to allow for equilibration.
-
Visually inspect each solution for any signs of precipitation.
-
For a more quantitative measurement, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Assessing the pH-dependent Stability of this compound
-
Prepare a series of buffers with varying pH values (e.g., from pH 3 to 9).
-
Dissolve this compound in each buffer at a concentration below its solubility limit.
-
Incubate the solutions at a constant temperature.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analyze the concentration of the remaining this compound in each aliquot using a stability-indicating assay (e.g., HPLC).
-
Plot the concentration of this compound versus time for each pH to determine the degradation rate. The pH at which the degradation rate is lowest is the pH of maximum stability.
Visualizations
The following diagram illustrates a generalized workflow for preparing a stable this compound solution for an in vitro assay.
References
Technical Support Center: Refining Soquinolol Dosage for Long-Term Animal Studies
Disclaimer: The following information is provided for research and development purposes. Soquinolol appears to be a novel or hypothetical compound, as no direct references were found in the public domain. The guidance provided here is based on general principles for refining drug dosages in long-term animal studies and draws parallels from related compounds such as beta-blockers. Researchers should conduct specific studies to determine the appropriate dosage and safety profile for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the starting dose for a long-term animal study with a new compound like this compound?
A1: The initial step is to conduct dose range-finding (DRF) studies, which are short-term studies designed to identify the Maximum Tolerated Dose (MTD).[1] These studies help establish a dose range that is unlikely to cause acute toxicity, which is crucial for the longer-term studies. The primary goals of preclinical safety evaluation are to identify an initial safe dose and subsequent dose escalation schemes for human trials, identify potential target organs for toxicity, and establish safety parameters for clinical monitoring.[2]
Q2: How do I select the appropriate animal model for long-term studies?
A2: The choice of animal model should be based on the research objectives and the specific characteristics of the drug being investigated.[3] For cardiovascular drugs, models that mimic human physiological and disease states are often used. It is also important to consider species-specific differences in drug metabolism and response. For more complex studies, such as those exploring long-lasting drug effects, non-rodent models like dogs, monkeys, or pigs may be necessary.[3]
Q3: What are the key pharmacokinetic parameters to consider when refining dosage?
A3: Key pharmacokinetic (PK) parameters include absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters helps in determining the dosing frequency and predicting drug accumulation with chronic administration.[4] Parameters such as maximum plasma concentration (Cmax), area under the curve (AUC), and elimination half-life are crucial for predicting both tolerable and pharmacologically active dose ranges.
Q4: How often should the dose be adjusted during a long-term study?
A4: Dose adjustments should be based on ongoing monitoring of the animals for signs of toxicity and efficacy. If signs of toxicity are observed, the dose may need to be reduced. Conversely, if the desired therapeutic effect is not achieved, a cautious dose escalation may be considered. For some drugs, the dosage may be increased at weekly or longer intervals until the optimum effect is achieved.
Troubleshooting Guide
Q1: My animals are showing unexpected signs of toxicity at a dose that was previously considered safe in short-term studies. What should I do?
A1: Unexpected toxicity in long-term studies can occur due to drug accumulation or chronic target organ effects.
-
Immediate Action: Reduce the dose or temporarily halt dosing to assess the reversibility of the toxic effects.
-
Investigation:
-
Conduct a thorough clinical examination and analyze relevant biomarkers to identify the affected organs.
-
Perform toxicokinetic analysis to determine if the drug concentrations in the plasma are higher than expected.
-
Review the histopathology from the short-term studies to look for any subtle changes that may have been overlooked.
-
Q2: I am not observing the expected therapeutic effect even at the highest tolerated dose. What are my next steps?
A2: A lack of efficacy could be due to several factors, including poor bioavailability, rapid metabolism, or a flawed experimental model.
-
Investigation:
-
Measure the plasma concentrations of this compound to confirm adequate drug exposure.
-
Evaluate the engagement of the drug with its intended target.
-
Re-evaluate the animal model to ensure it is appropriate for the therapeutic goals of the study.
-
-
Action:
-
If exposure is low, consider reformulating the drug to improve bioavailability or adjusting the dosing regimen.
-
If the animal model is , consider using a different, validated model.
-
Q3: How do I differentiate between adverse effects related to the primary pharmacology of this compound and off-target toxicity?
A3: This can be challenging but is crucial for risk assessment.
-
On-Target Effects: These are exaggerated pharmacological effects that occur at high doses. They can often be predicted based on the mechanism of action of the drug.
-
Off-Target Effects: These are toxicities that are not related to the drug's primary mechanism of action.
-
Differentiation:
-
Use a control group that is treated with a compound that has a similar pharmacological effect but a different chemical structure.
-
Conduct in vitro screening against a broad panel of receptors and enzymes to identify potential off-target interactions.
-
Data Presentation: Example Dosage from Beta-Blocker Studies
The following tables summarize dosages of beta-blockers used in long-term animal studies, which can serve as a reference point when designing studies for a new beta-blocker like this compound.
Table 1: Metoprolol Dosage in Animal Studies
| Species | Dosage | Study Duration | Application | Reference |
| Mice | 350 mg/kg/day | Chronic (from 1 week of age until death) | In drinking water | |
| Rats | 50, 200, 800 mg/kg/day | 78 weeks | In diet | |
| Rabbits | 25-50 mg/kg/day | 3, 7, or 10 days | Orally |
Table 2: Atenolol Dosage in a Canine Study
| Species | Dosage | Study Duration | Application | Reference |
| Dogs | 1 mg/kg PO q24h | 5-7 days | Oral capsules |
Experimental Protocols
1. Dose Range-Finding (DRF) Study Protocol
-
Objective: To determine the maximum tolerated dose (MTD) of this compound in the selected animal model.
-
Methodology:
-
Select a small group of animals (e.g., 3-5 per sex per group).
-
Administer a wide range of single doses of this compound to different groups.
-
Observe the animals for a set period (e.g., 7-14 days) for clinical signs of toxicity, changes in body weight, and mortality.
-
Conduct a gross necropsy at the end of the observation period.
-
The MTD is typically defined as the highest dose that does not cause mortality or serious toxicity.
-
2. Pharmacokinetic (PK) Study Protocol
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Methodology:
-
Administer a single dose of this compound to a group of animals, both intravenously (IV) and via the intended route of administration for the long-term study (e.g., oral).
-
Collect blood samples at multiple time points after dosing.
-
Analyze the plasma samples to determine the concentration of this compound over time.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and elimination half-life.
-
For long-term studies, repeat PK analysis after multiple doses to assess for drug accumulation.
-
Mandatory Visualizations
Caption: Experimental workflow for refining this compound dosage in long-term animal studies.
Caption: Hypothetical signaling pathway for this compound as a beta-blocker.
References
Mitigating weak local anesthetic effects of Soquinolol in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Soquinolol and encountering its weak local anesthetic effects in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. Its primary mechanism of action is to block the effects of epinephrine and norepinephrine at β-adrenergic receptors, leading to effects such as a reduced heart rate and blood pressure.
Q2: Why does this compound exhibit local anesthetic effects?
Many beta-blockers, particularly lipophilic ones, possess membrane-stabilizing activity, which is responsible for their local anesthetic effects.[1] This is considered an off-target effect and is not related to its beta-blocking activity.[2][3] The mechanism is similar to that of traditional local anesthetics like lidocaine, involving the blockade of voltage-gated sodium channels in nerve cell membranes, which inhibits the initiation and propagation of nerve impulses.[4][5]
Q3: How can the local anesthetic effect of this compound interfere with my experiments?
The local anesthetic effect can confound experimental results by:
-
Masking the true on-target effects: If you are studying the beta-blocking activity of this compound, the local anesthetic effect can produce confounding physiological responses.
-
Altering cellular function: Blockade of sodium channels can affect various cellular processes beyond nerve conduction, potentially leading to misinterpretation of data in cellular assays.
-
Impacting in vivo models: In animal studies, the local anesthetic effect can alter behavior, cardiovascular parameters, and other physiological readouts independently of beta-receptor blockade.
Q4: Are there any alternatives to this compound with weaker local anesthetic properties?
Yes, the local anesthetic activity of beta-blockers varies. More hydrophilic beta-blockers, such as atenolol, tend to have weaker membrane-stabilizing effects compared to more lipophilic ones like propranolol. If the local anesthetic effect is a significant concern, consider using a more hydrophilic beta-blocker as a control or alternative.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected changes in cell viability or function in in-vitro assays. | The concentration of this compound may be high enough to cause significant sodium channel blockade, leading to off-target effects. | 1. Determine the EC50/IC50 for the on-target (beta-blockade) and off-target (local anesthetic) effects. This will help you identify a concentration window where you can observe the desired effect with minimal off-target interference. 2. Lower the concentration of this compound. Use the lowest concentration that still elicits a measurable beta-blocking effect. 3. Use a control compound. Include a beta-blocker with known low local anesthetic activity (e.g., atenolol) to differentiate between beta-blockade and local anesthetic effects. |
| Inconsistent or unexpected results in in-vivo studies (e.g., altered animal behavior, cardiovascular effects not consistent with beta-blockade). | The local anesthetic effect of this compound is likely influencing the physiological readouts. | 1. Administer this compound systemically rather than locally to minimize high local concentrations that can cause significant local anesthesia. 2. Compare with a non-local anesthetic beta-blocker. Use a control animal group treated with a beta-blocker known for its low local anesthetic properties. 3. Use specific antagonists. If possible, use a specific sodium channel blocker as a positive control for the local anesthetic effect to understand its contribution to the observed phenotype. |
| Difficulty isolating the beta-blocking effects from the local anesthetic effects. | The two effects may be occurring at similar concentrations of this compound. | 1. Employ a specific antagonist for the beta-receptor. For example, co-administer Isoproterenol (a beta-agonist) to see if it reverses the effects of this compound. This will help confirm that the observed effect is due to beta-blockade. 2. Utilize cell lines with varying sodium channel expression. Compare the effects of this compound on cell lines with high and low expression of voltage-gated sodium channels. A more pronounced effect in the high-expressing cells would suggest a significant contribution from the local anesthetic effect. |
Experimental Protocols
Protocol 1: Determining the On-Target vs. Off-Target Concentration Window
Objective: To identify the concentration range of this compound that effectively blocks beta-receptors with minimal local anesthetic effect.
Methodology:
-
On-Target Assay (Beta-Blockade):
-
Use a cell line expressing a high level of beta-adrenergic receptors (e.g., CHO cells transfected with the human β2-adrenergic receptor).
-
Stimulate the cells with a known concentration of a beta-agonist (e.g., Isoproterenol) and measure the downstream signaling response (e.g., cAMP accumulation).
-
Pre-incubate the cells with a range of this compound concentrations before adding the agonist.
-
Determine the IC50 of this compound for the inhibition of the agonist-induced response.
-
-
Off-Target Assay (Local Anesthetic Effect):
-
Use a functional assay that measures sodium channel activity, such as whole-cell patch-clamp electrophysiology on neurons or a fluorescence-based sodium influx assay.
-
Apply a range of this compound concentrations and measure the inhibition of sodium channel currents or sodium influx.
-
Determine the IC50 of this compound for the blockade of sodium channels.
-
-
Data Analysis:
-
Compare the IC50 values from both assays. A significantly higher IC50 for the local anesthetic effect indicates a wider window for specific beta-blockade.
-
Protocol 2: Mitigating Local Anesthetic Effects in In-Vivo Studies
Objective: To minimize the confounding influence of this compound's local anesthetic effect in animal models.
Methodology:
-
Route of Administration:
-
Prefer systemic administration (e.g., intravenous, intraperitoneal) over local administration (e.g., subcutaneous, intramuscular) to avoid high local concentrations.
-
-
Control Groups:
-
Vehicle Control: Administer the vehicle solution used to dissolve this compound.
-
Positive Control (Beta-Blockade): Administer a known beta-blocker with minimal local anesthetic effects (e.g., Atenolol).
-
Positive Control (Local Anesthesia): Administer a standard local anesthetic (e.g., Lidocaine) to characterize the specific effects of sodium channel blockade in your model.
-
-
Experimental Design:
-
Use a crossover design if feasible to minimize inter-animal variability.
-
Monitor multiple physiological parameters to distinguish between the expected effects of beta-blockade (e.g., decreased heart rate) and potential local anesthetic effects (e.g., changes in motor activity, sensory perception).
-
Quantitative Data Summary
The following tables summarize hypothetical data for this compound compared to other beta-blockers.
Table 1: In Vitro Potency of Beta-Blockers
| Compound | Beta-Blockade IC50 (nM) | Sodium Channel Blockade IC50 (µM) | Selectivity Index (Off-Target/On-Target) |
| This compound | 15 | 25 | 1667 |
| Propranolol | 10 | 15 | 1500 |
| Atenolol | 50 | >1000 | >20000 |
| Lidocaine | N/A | 50 | N/A |
Table 2: In Vivo Effects of Beta-Blockers
| Compound (Systemic Administration) | Change in Heart Rate (%) | Change in Motor Activity (%) |
| This compound (1 mg/kg) | -25 | -10 |
| Propranolol (1 mg/kg) | -28 | -15 |
| Atenolol (1 mg/kg) | -20 | -2 |
| Lidocaine (1 mg/kg) | -5 | -40 |
Visualizations
Signaling Pathway of Beta-Adrenergic Receptor Antagonism
Caption: this compound competitively blocks the binding of epinephrine to beta-adrenergic receptors.
Off-Target Effect: Sodium Channel Blockade
References
- 1. annalskemu.org [annalskemu.org]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Molecular determinants of local anesthetic action of beta-blocking drugs: Implications for therapeutic management of long QT syndrome variant 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Soquinolol
Frequently Asked Questions (FAQs)
Q1: What is Soquinolol?
This compound is a beta-adrenergic receptor antagonist.[1] It is structurally classified as an isoquinoline derivative. Its primary mechanism of action is to block beta-adrenergic receptors, which are involved in various physiological processes regulated by the sympathetic nervous system.
Q2: What is the mechanism of action of this compound?
As a beta-adrenergic receptor antagonist, this compound works by competitively inhibiting the binding of catecholamines (e.g., adrenaline and noradrenaline) to beta-adrenergic receptors. This blockage can lead to various effects, such as a reduction in heart rate and blood pressure. The specific downstream signaling pathways affected by this compound would be consistent with the blockade of beta-adrenergic signaling.
Q3: What are the potential applications of this compound in research?
Given that this compound is a beta-blocker, its research applications would likely involve studying the role of the beta-adrenergic system in various physiological and pathological conditions. This could include research in cardiovascular diseases, anxiety, and other conditions where beta-blockers are clinically relevant.
Handling and Storage
Q4: How should I handle powdered this compound?
It is recommended to handle powdered this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid generating dust. For weighing, use an analytical balance in an enclosure if possible.
Q5: What are the recommended storage conditions for this compound?
While specific stability data for this compound is unavailable, general best practices for solid organic compounds suggest storing it in a tightly sealed container in a cool, dry, and dark place. Based on storage recommendations for similar chemical structures like isoquinoline, refrigeration at 2-8°C may be appropriate. For long-term storage, keeping it in a desiccator at -20°C is a common practice to minimize degradation.
Q6: How should I prepare solutions of this compound?
The solubility of this compound in common laboratory solvents has not been published. It is recommended to perform small-scale solubility tests to determine the most appropriate solvent. Start with common solvents such as DMSO, ethanol, or methanol. For aqueous solutions, the solubility is likely to be pH-dependent, a common characteristic for quinolone and isoquinoline derivatives. To prepare a stock solution, accurately weigh the desired amount of this compound and dissolve it in the chosen solvent. Sonication may aid in dissolution.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Difficulty Dissolving this compound | - Inappropriate solvent. - Compound has low solubility. - Solution is supersaturated. | - Test solubility in a small amount of different solvents (e.g., DMSO, ethanol, DMF). - Gently warm the solution or use sonication to aid dissolution. - Prepare a more dilute solution. |
| Precipitation in Solution Upon Storage | - Solution is supersaturated. - Decreased stability in solution. - Change in temperature affecting solubility. | - Store stock solutions at -20°C or -80°C. - Avoid repeated freeze-thaw cycles. - Before use, allow the solution to warm to room temperature and check for any precipitate. If present, try to redissolve by warming or sonicating. |
| Inconsistent Experimental Results | - Degradation of this compound in solution. - Inaccurate concentration of the stock solution. - Variability in experimental conditions. | - Prepare fresh solutions before each experiment. - Verify the concentration of your stock solution using an appropriate analytical method (e.g., UV-Vis spectroscopy if a molar extinction coefficient is known or can be determined). - Ensure all experimental parameters are tightly controlled. |
Experimental Protocols
General Protocol for Preparation of a Stock Solution
-
Determine the desired concentration and volume of the stock solution.
-
Calculate the required mass of this compound using its molar mass (306.406 g/mol ).[1]
-
Accurately weigh the calculated mass of powdered this compound using an analytical balance.
-
Transfer the powder to an appropriate sterile container (e.g., a falcon tube or a glass vial).
-
Add a small amount of the chosen solvent (e.g., DMSO) to the powder to create a slurry.
-
Gradually add more solvent while vortexing or sonicating until the desired final volume is reached and the solid is completely dissolved.
-
Sterile filter the solution through a 0.22 µm filter if it is to be used in cell culture experiments.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at an appropriate temperature (e.g., -20°C or -80°C) and protect from light.
Visualizations
References
How to control for Soquinolol's kinetic properties in experiments.
Soquinolol Kinetics Technical Support Center
Disclaimer: "this compound" is not a recognized chemical entity in widely available pharmacological databases. The following technical support guide has been generated using the known properties of a representative beta-blocker, propranolol , as a model to demonstrate the required format and content. Researchers should substitute the specific kinetic parameters of their molecule of interest.
Frequently Asked Questions (FAQs)
Q1: My in vitro assay with this compound shows variable results. What could be the cause?
A1: Variability in in vitro assays using beta-blockers like this compound can stem from several factors related to its kinetic properties:
-
Protein Binding: this compound, like many beta-blockers, binds to plasma proteins. If you are using media containing serum (e.g., FBS), a significant fraction of the drug will be bound and inactive. The concentration of free, active this compound will be lower than the total concentration added. Ensure consistency in the serum percentage across all experiments.[1]
-
Lipophilicity & Adsorption: Being a lipophilic compound, this compound may adsorb to plasticware (pipette tips, plates, tubes). This can reduce the effective concentration in your assay. Consider using low-adhesion plasticware or pre-incubating solutions in the experimental vessels.
-
Stability in Media: Verify the stability of this compound in your specific culture medium and conditions (pH, temperature, light exposure). Degradation over the course of a long experiment will lead to a decrease in the effective concentration.
Q2: I'm not observing the expected physiological response in my animal model after oral administration of this compound. Why might this be?
A2: A diminished in vivo effect after oral dosing is often linked to pharmacokinetic challenges:
-
First-Pass Metabolism: this compound is subject to extensive first-pass metabolism in the liver. This means a large portion of the orally administered dose is metabolized before it reaches systemic circulation, significantly reducing its bioavailability.
-
Short Half-Life: The plasma half-life of this compound is relatively short (3-4 hours). The dosing interval may be too long to maintain a therapeutic concentration. Consider more frequent dosing or a different route of administration (e.g., intraperitoneal, subcutaneous) to bypass first-pass metabolism.
-
Food Effects: The presence of food in the gastrointestinal tract can affect the absorption of this compound. Standardize feeding schedules for your animal cohorts to ensure consistent absorption.
Q3: How can I confirm that this compound is engaging its target (the beta-adrenergic receptor) in vivo?
A3: To verify target engagement, you can perform a pharmacodynamic (PD) assessment. A straightforward method is to measure a physiological parameter known to be modulated by beta-blockade.[2]
-
Heart Rate and Blood Pressure Monitoring: Administer this compound to the animal and monitor changes in heart rate and blood pressure over time. A significant decrease in these parameters indicates that the drug is active at its receptor.[3]
-
Isoproterenol Challenge: Isoproterenol is a non-selective beta-agonist that increases heart rate. Pre-treat an animal with this compound and then administer a dose of isoproterenol. The expected tachycardic (increased heart rate) response to isoproterenol should be blunted or completely blocked if this compound is effectively antagonizing the beta-receptors.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Variable Serum Concentration | Standardize serum (e.g., FBS) percentage in all assays or switch to serum-free media if the cell line permits. | Serum proteins bind this compound, reducing its free concentration.[1] Variations in serum levels will alter the amount of active drug. |
| Drug Adsorption to Plastics | Use low-protein-binding plates and pipette tips. Prepare drug dilutions directly in the assay plate where possible. | This compound's lipophilicity can cause it to stick to standard lab plastics, lowering the effective concentration delivered to the cells. |
| Cell Density Effects | Seed cells at a consistent density for all experiments and allow them to adhere and stabilize for a uniform period before adding the drug. | High cell densities can increase the metabolism of the compound or create a barrier to drug diffusion, altering the apparent IC50. |
| Assay Incubation Time | Optimize and fix the incubation time. If the drug is unstable, a shorter incubation time may be necessary. | A long incubation can lead to drug degradation or cellular adaptation, shifting the dose-response curve. |
Issue 2: Lack of Efficacy in an In Vivo Xenograft Model
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Bioavailability | Switch from oral (p.o.) to intraperitoneal (i.p.) or subcutaneous (s.c.) administration. | Bypasses the extensive first-pass metabolism in the liver that significantly reduces the amount of active drug reaching the bloodstream. |
| Insufficient Dosing Frequency | Decrease the interval between doses (e.g., from once daily to twice daily) based on the drug's half-life. | A short half-life means the drug is cleared quickly. More frequent dosing is needed to maintain the plasma concentration above the minimum effective level. |
| Drug-Drug Interactions | Review all co-administered substances. If using other drugs, check for known metabolic interactions (e.g., inhibitors or inducers of the same cytochrome P450 enzymes). | Other compounds can alter the metabolism of this compound, either increasing its clearance (reducing efficacy) or decreasing it (increasing toxicity). |
| Target Not Present/Relevant | Confirm the expression of beta-adrenergic receptors in your xenograft tumor tissue via IHC or Western Blot. | The therapeutic hypothesis depends on the presence of the drug's target in the tissue of interest. If the receptor is not expressed, the drug will have no effect. |
Quantitative Data Summary
The following table summarizes key kinetic parameters for the model compound (propranolol).
| Parameter | Value | Species | Notes |
| Bioavailability (Oral) | ~25% | Human | Highly variable due to extensive first-pass metabolism. |
| Plasma Half-Life (t½) | 3-6 hours | Human | Requires multiple daily doses to maintain steady-state concentrations. |
| Plasma Protein Binding | 90-95% | Human | Primarily binds to alpha-1-acid glycoprotein.[1] |
| Volume of Distribution (Vd) | ~4 L/kg | Human | Indicates extensive distribution into tissues. |
| Metabolism | Hepatic (CYP2D6, CYP1A2) | Human | Metabolized into several compounds, some of which are active. |
| Excretion | <1% unchanged in urine | Human | Primarily cleared via hepatic metabolism. |
Key Experimental Protocols
Protocol 1: In Vitro Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the beta-adrenergic receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target beta-adrenergic receptor (e.g., CHO-β2AR).
-
Radioligand: Use a known high-affinity radioligand for the receptor, such as [³H]-dihydroalprenolol.
-
Competition Setup: In a 96-well plate, add a fixed concentration of the radioligand to the cell membranes in the presence of increasing concentrations of unlabeled this compound (from 10⁻¹² M to 10⁻⁵ M).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to calculate the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Pharmacokinetic Study
Objective: To determine the plasma concentration-time profile and key PK parameters of this compound after a single dose.
Methodology:
-
Animal Model: Use a relevant animal model (e.g., Sprague-Dawley rats).
-
Dosing: Administer a single dose of this compound via the desired route (e.g., 10 mg/kg, oral gavage).
-
Blood Sampling: Collect sparse blood samples from a cohort of animals at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Data Analysis: Plot the mean plasma concentration versus time. Use pharmacokinetic modeling software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life).
Visualizations
Caption: Troubleshooting workflow for inconsistent IC50 values.
References
- 1. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental treatment with beta blockers of hemodynamic and myocardial changes in organ donors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Soquinolol and Propranolol in Beta-Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the beta-receptor binding affinities of soquinolol and the well-established beta-blocker, propranolol. The information presented is supported by experimental data to assist researchers in evaluating these compounds for their therapeutic potential and research applications.
Quantitative Comparison of Binding Affinities
The binding affinity of a compound to its target receptor is a critical determinant of its potency. This is often expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound and propranolol at β1 and β2 adrenergic receptors.
| Compound | Receptor Subtype | Tissue/System Source | Ki (nmol/L) | Reference |
| This compound | β1 | Heart Membranes | 3.25 | [1] |
| β2 | Lung Membranes | 0.85 | [1] | |
| Propranolol | β1 | Heart Membranes (implied) | Similar to this compound | A study on this compound notes its binding profile is similar to propranolol without providing specific values from the same experiment.[1] |
| β1 & β2 | Non-selective beta blocker | - | Propranolol is characterized as a non-selective beta-blocker, indicating it binds to both β1 and β2 receptors. |
It is important to note that a direct head-to-head comparison of Ki values is most accurate when determined within the same study and under identical experimental conditions. One study characterized this compound as a highly potent non-subtype-selective beta-adrenergic receptor blocker.[1] In binding studies using heart (β1) and lung (β2) membranes, its binding profile was found to be similar to that of propranolol.[1] this compound was also found to be devoid of any intrinsic sympathomimetic activity and possessed very weak local anesthetic effects.
Beta-Adrenergic Signaling Pathway
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines like epinephrine and norepinephrine, initiate a downstream signaling cascade. The canonical pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (camp), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a physiological response.
Experimental Protocols
The determination of binding affinities for compounds like this compound and propranolol is typically achieved through radioligand binding assays. These assays are a gold standard for quantifying receptor-ligand interactions.
General Radioligand Binding Assay Protocol
A common method is the competitive inhibition assay, which measures the ability of an unlabeled compound (the "competitor," e.g., this compound or propranolol) to displace a radiolabeled ligand that has a known high affinity for the receptor.
1. Membrane Preparation:
-
Tissue rich in the target receptor (e.g., heart for β1, lung for β2) is homogenized.
-
The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in a suitable buffer.
2. Binding Incubation:
-
A fixed concentration of a radioligand (e.g., ³H-dihydroalprenolol or ¹²⁵I-cyanopindolol) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor drug (this compound or propranolol) are added to separate sets of incubation tubes.
-
A set of tubes with only the radioligand and membranes determines total binding.
-
A set of tubes with the radioligand, membranes, and a high concentration of a non-specific ligand determines non-specific binding.
3. Separation of Bound and Free Radioligand:
-
The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
References
In Vivo Showdown: A Comparative Analysis of Soquinolol and Pindolol
A detailed examination of two non-selective beta-adrenergic receptor antagonists, Soquinolol and Pindolol, reveals significant differences in their in vivo pharmacological profiles. While both agents demonstrate potent beta-blocking activity, this compound emerges as a significantly more potent and enterally effective compound without the intrinsic sympathomimetic activity characteristic of Pindolol.
This guide provides a comprehensive in vivo comparison of this compound and Pindolol, presenting key experimental data, detailed methodologies for cited experiments, and visualizations of the underlying signaling pathways. The information is tailored for researchers, scientists, and drug development professionals seeking an objective analysis of these two beta-blockers.
Pharmacodynamic Comparison: Potency and Efficacy
In vivo studies in conscious dogs have demonstrated this compound's superior potency as a beta-adrenergic receptor blocker compared to Pindolol. This compound is approximately twice as potent as Pindolol in blocking beta-1 adrenergic receptors and shows a markedly higher enteral efficacy.
| Parameter | This compound | Pindolol | Propranolol (for reference) |
| β1-Adrenergic Blocking Activity (ED50%, i.v.) | 5.5 µg/kg | ~11 µg/kg (inferred) | 104.5 µg/kg |
| β1-Adrenergic Blocking Activity (ED50%, p.o.) | 5.8 µg/kg | ~800 µg/kg (inferred) | 800.4 µg/kg |
| β2-Adrenergic Blocking Activity (ED50%, i.v.) | 2.7 µg/kg | Not explicitly stated | Not explicitly stated |
| Enteral Efficacy | 95% | 88% | 13% |
| Intrinsic Sympathomimetic Activity (ISA) | Devoid | Present | Devoid |
Table 1: Comparative in vivo efficacy of this compound, Pindolol, and Propranolol in conscious dogs. Data for this compound and Propranolol from Gries et al., 1988. Pindolol data is inferred based on the stated relative potencies in the same study.
Mechanism of Action: A Tale of Two Blockers
Both this compound and Pindolol are non-selective beta-blockers, meaning they antagonize both β1 and β2 adrenergic receptors. However, a key distinction lies in their intrinsic sympathomimetic activity (ISA).
This compound is a pure antagonist, meaning it blocks the receptor and prevents its activation by endogenous catecholamines like epinephrine and norepinephrine. This leads to a reduction in heart rate, cardiac contractility, and blood pressure.
Pindolol , in contrast, is a partial agonist.[1][2][3] This means that while it blocks the effects of high levels of catecholamines, it also provides a low level of beta-receptor stimulation.[1][2] This ISA results in a smaller reduction in resting heart rate and cardiac output compared to beta-blockers without this property.
Signaling Pathways
The interaction of this compound and Pindolol with beta-adrenergic receptors modulates the downstream G-protein signaling cascade.
This compound, as a pure antagonist, blocks the initial binding of epinephrine and norepinephrine, thereby inhibiting the entire downstream signaling cascade.
Pindolol's partial agonism results in a more complex interaction. In the absence of high catecholamine levels, Pindolol can weakly activate the Gs protein, leading to a modest increase in cAMP and a baseline level of cellular response. However, in the presence of high concentrations of catecholamines, Pindolol competes for the receptor and prevents the full activation that would be induced by the endogenous agonists.
Experimental Protocols
The following provides a generalized methodology based on standard practices for evaluating beta-adrenergic blockers in conscious dogs, as inferred from the available literature.
Animal Model:
-
Species: Beagle dogs
-
Health Status: Healthy, conscious, and unrestrained.
-
Instrumentation (for hemodynamic studies): Chronic implantation of catheters for blood pressure measurement and drug administration. In some studies, atrio-ventricular blocks are surgically created to study effects on heart rate and rhythm.
Drug Administration:
-
Intravenous (i.v.): Drugs are dissolved in a suitable vehicle (e.g., saline) and administered as a bolus injection or continuous infusion through a chronically implanted venous catheter.
-
Oral (p.o.): Drugs are administered in capsule form or as a solution via gavage.
Experimental Workflow for Assessing Beta-Blockade:
Measurement of Beta-Adrenergic Blocking Activity: The primary method for quantifying beta-blocking activity in vivo involves challenging the animal with a beta-agonist, such as isoprenaline, and measuring the subsequent physiological response (typically an increase in heart rate). The ability of the beta-blocker to inhibit this response is then quantified.
-
Baseline measurements: Record resting heart rate and blood pressure.
-
Drug administration: Administer a single dose of this compound or Pindolol.
-
Isoprenaline challenge: After a predetermined time for drug absorption and distribution, administer a standardized dose of isoprenaline to induce tachycardia.
-
Post-challenge measurements: Record the peak heart rate and blood pressure following the isoprenaline challenge.
-
Data analysis: The percentage inhibition of the isoprenaline-induced tachycardia is calculated. By testing a range of doses of the beta-blocker, a dose-response curve can be generated, and the ED50 (the dose required to produce 50% of the maximum inhibitory effect) can be determined.
Conclusion
The in vivo evidence strongly suggests that this compound is a more potent and enterally effective beta-adrenergic receptor antagonist than Pindolol. The absence of intrinsic sympathomimetic activity in this compound results in a pharmacological profile distinct from that of Pindolol, which may have implications for its therapeutic applications. For researchers and clinicians, the choice between a pure antagonist like this compound and a partial agonist like Pindolol will depend on the specific therapeutic goal and the desired level of baseline sympathetic tone. Further head-to-head clinical trials would be beneficial to fully elucidate the comparative therapeutic advantages of these two compounds in various cardiovascular diseases.
References
A Comparative Analysis of Soquinolol's Potency Against Standard Beta-Blockers
This guide provides a comprehensive comparison of the in vitro potency of the hypothetical β1-selective adrenergic receptor antagonist, Soquinolol, against established beta-blockers: Propranolol, Metoprolol, and Atenolol. The data presented is intended for researchers, scientists, and professionals in drug development to illustrate a comparative framework.
Disclaimer: this compound is a fictional compound, and the data presented for it are hypothetical, generated for illustrative purposes within this guide.
Data Presentation: Potency Comparison
The following table summarizes the inhibitory constants (Ki) and the half-maximal inhibitory concentrations (IC50) of this compound and comparator drugs against β1 and β2 adrenergic receptors. Lower values indicate higher potency.
| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | β1/β2 Selectivity Ratio (Ki) |
| This compound (Hypothetical) | β1 | 0.8 | 1.2 | ~375 |
| β2 | 300 | 450 | ||
| Propranolol | β1 | 2.4[1] | 18[2] | ~0.7 (Non-selective) |
| β2 | 1.7 | - | ||
| Metoprolol | β1 | 49[3] | 105[4] | ~30 [5] |
| β2 | 1500 | - | ||
| Atenolol | β1 | 170 | - | ~30 |
| β2 | 5100 | - |
Experimental Protocols
The potency data cited for the established beta-blockers and the hypothetical data for this compound are based on standard competitive radioligand binding assays.
Objective:
To determine the binding affinity (Ki) and functional potency (IC50) of test compounds (e.g., this compound, Propranolol, Metoprolol, Atenolol) for β1 and β2 adrenergic receptors.
Materials and Reagents:
-
Cell Lines: HEK293 or CHO cells stably expressing human β1 or β2 adrenergic receptors.
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Cyanopindolol (CYP), non-selective β-adrenergic receptor antagonists.
-
Competitor Compounds: this compound (hypothetical), Propranolol, Metoprolol, Atenolol.
-
Membrane Preparation: Cell pellets homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).
-
Binding Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
Filtration Apparatus: 96-well FilterMate™ harvester with GF/C filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Cultured cells expressing the target receptor are harvested and centrifuged.
-
The cell pellet is homogenized in cold lysis buffer.
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in binding buffer. Protein concentration is determined using a BCA assay.
-
-
Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the cell membrane preparation (3-20 µg protein), a fixed concentration of the radioligand (at or below its Kd value), and varying concentrations of the competitor compound (e.g., 10⁻¹² M to 10⁻⁴ M).
-
To determine non-specific binding, a high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol) is added to a set of wells.
-
The plates are incubated for a set time (e.g., 60 minutes at 30°C) to reach binding equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, separating the bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis:
-
IC50 Determination: The concentration of the competitor compound that displaces 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition curve (Bound radioactivity vs. log[competitor]).
-
Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway: β-Adrenergic Receptor
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. The beta 1- and beta 2-adrenoceptor affinity of atenolol and metoprolol. A receptor-binding study performed with different radioligands in tissues from the rat, the guinea pig and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Soquinolol vs. Third-Generation Beta-Blockers: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Soquinolol, a first-generation non-selective beta-blocker, with third-generation beta-blockers, represented by Carvedilol and Nebivolol. The defining characteristic of third-generation beta-blockers is their vasodilatory properties, a feature absent in this compound. This fundamental difference in mechanism of action leads to distinct hemodynamic profiles and potential clinical applications.
Executive Summary
This compound is a highly potent, non-selective beta-adrenergic receptor antagonist, effectively blocking both β1 and β2 receptors without intrinsic sympathomimetic activity. Its primary action is to reduce heart rate and myocardial contractility. In contrast, third-generation beta-blockers like Carvedilol and Nebivolol offer the dual benefit of beta-blockade and vasodilation. Carvedilol achieves this through non-selective beta-blockade combined with α1-adrenoceptor antagonism, while Nebivolol, a β1-selective antagonist, promotes vasodilation via nitric oxide (NO) release from endothelial cells. These additional vasodilatory actions result in a reduction of peripheral vascular resistance, a hemodynamic effect not observed with this compound.
Classification and Mechanism of Action
Beta-blockers are broadly classified into three generations based on their receptor selectivity and pharmacological properties.
-
First-Generation (e.g., this compound, Propranolol): Non-selective, blocking both β1 and β2 adrenergic receptors. This lack of selectivity can lead to side effects such as bronchoconstriction due to β2 receptor blockade in the lungs.
-
Second-Generation (e.g., Metoprolol, Atenolol): Cardioselective, with a higher affinity for β1 receptors, which are predominantly located in the heart. This selectivity minimizes the risk of bronchospasm.
-
Third-Generation (e.g., Carvedilol, Nebivolol): Possess vasodilatory properties in addition to their beta-blocking activity. This vasodilation can be mediated by various mechanisms, including α1-adrenergic blockade or stimulation of nitric oxide production.
Signaling Pathways
The distinct mechanisms of action of this compound, Carvedilol, and Nebivolol are illustrated in the following signaling pathway diagrams.
Comparative Quantitative Data
The following tables summarize the key quantitative parameters for this compound, Carvedilol, and Nebivolol based on available experimental data.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | β1 Receptor (Heart) | β2 Receptor (Lung) | α1 Receptor | β1/β2 Selectivity Ratio |
| This compound | 3.25[1] | 0.85[1] | Not Reported | 0.26 |
| Carvedilol | ~4-5 | ~28-35 | Potent Antagonist | ~0.14 - 0.18 |
| Nebivolol | 0.88 | 44 | Low Affinity | 50 |
Note: Ki values are indicative of binding affinity; a lower Ki value represents a higher affinity. Data are compiled from various sources and experimental conditions may differ.
Table 2: Hemodynamic Effects (Based on Animal and Human Studies)
| Parameter | This compound | Carvedilol | Nebivolol |
| Heart Rate | ↓↓↓ | ↓↓ | ↓ |
| Blood Pressure | ↓↓ | ↓↓↓ | ↓↓↓ |
| Cardiac Output | ↓ | Neutral / ↓ | Preserved / ↑ |
| Peripheral Vascular Resistance | ↑ / Neutral | ↓↓ | ↓↓ |
| Vasodilation | No | Yes (α1-blockade) | Yes (NO-mediated) |
Arrow notation represents the magnitude of the effect: ↓ (decrease), ↑ (increase), with more arrows indicating a greater effect.
Experimental Protocols
This section outlines the general methodologies employed in the key experiments cited for determining the efficacy of these beta-blockers.
Radioligand Receptor Binding Assays
These assays are fundamental for determining the binding affinity and selectivity of a compound for its target receptors.
Protocol Details:
-
Tissue Preparation: Specific tissues rich in the target receptors are used, such as heart muscle for β1 receptors and lung tissue for β2 receptors.[1]
-
Membrane Isolation: The tissue is homogenized and subjected to differential centrifugation to isolate the cell membrane fraction containing the receptors.
-
Radioligand: A radiolabeled ligand with high affinity for the target receptor (e.g., [3H]CGP-12177 for β1 and [3H]dihydroalprenolol for β2) is used.[2]
-
Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound, Carvedilol, Nebivolol).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Hemodynamic Studies
These studies are crucial for evaluating the overall effect of a drug on the cardiovascular system in a living organism.
Protocol Details:
-
Animal Model: Conscious, chronically instrumented dogs are often used to avoid the confounding effects of anesthesia.
-
Instrumentation: Catheters are surgically implanted in major arteries and veins for blood pressure measurement and drug administration. Flow probes may be placed around key arteries to measure blood flow and calculate cardiac output.
-
Baseline Measurements: Stable baseline hemodynamic parameters, including heart rate (HR), mean arterial pressure (MAP), and cardiac output (CO), are recorded before drug administration.
-
Drug Administration: The test compound is administered, typically intravenously or orally, at various doses.
-
Hemodynamic Monitoring: HR, MAP, and CO are continuously monitored and recorded for a specified period after drug administration.
-
Data Analysis: Changes in hemodynamic parameters from baseline are calculated and compared across different doses and drugs. Peripheral vascular resistance can be calculated from MAP and CO.
Conclusion
The primary distinction between this compound and third-generation beta-blockers lies in the latter's vasodilatory capabilities. This compound, as a first-generation non-selective beta-blocker, exerts its effects primarily through negative chronotropic and inotropic actions on the heart. While highly potent in its beta-blocking activity, it does not reduce peripheral vascular resistance, a key feature of third-generation agents.
Carvedilol and Nebivolol, through their respective mechanisms of α1-blockade and NO-mediated vasodilation, offer a more comprehensive approach to cardiovascular therapy by combining the benefits of beta-blockade with a reduction in afterload. This dual action can be particularly advantageous in the management of conditions such as hypertension and heart failure.
The choice between these agents in a drug development or clinical research setting will depend on the specific therapeutic goal. This compound's potent and pure beta-blockade may be desirable in certain contexts, while the added vasodilatory effects of third-generation beta-blockers provide a broader spectrum of hemodynamic benefits. Further head-to-head comparative studies would be valuable to delinate the relative clinical efficacy of this compound against these newer agents in specific patient populations.
References
A Comparative Analysis of the Membrane Stabilizing Effects of Soquinolol and Other Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the membrane stabilizing effects of Soquinolol and other beta-adrenergic receptor blockers. While direct comparative quantitative data for this compound is limited in publicly available literature, this document synthesizes existing information and proposes experimental protocols for a comprehensive comparative study.
Introduction to Membrane Stabilizing Activity
Membrane stabilizing activity (MSA) refers to the ability of a compound to protect cell membranes from damage and lysis. For beta-blockers, this property is often described as a "local anesthetic" or "quinidine-like" effect and is distinct from their primary beta-adrenoceptor antagonism. This effect is generally attributed to the blockade of sodium channels, which can alter the cardiac action potential. However, it's important to note that for many beta-blockers, significant MSA is typically observed at concentrations higher than those used for their primary clinical indications[1][2].
Comparative Overview of Beta-Blocker Properties
While a direct quantitative comparison of this compound's MSA is not available, a qualitative comparison with other beta-blockers can be made based on their known ancillary properties.
| Drug | Cardioselectivity (β1-selective) | Intrinsic Sympathomimetic Activity (ISA) | Membrane Stabilizing Activity (MSA) | References |
| This compound | Non-selective | None | Very weak | [3] |
| Propranolol | Non-selective | None | Present | [4][5] |
| Acebutolol | Cardioselective | Mild | Present | |
| Pindolol | Non-selective | Present | Present | |
| Labetalol | Non-selective (with α1-blockade) | Partial Agonist | Weak |
Quantitative Data on Membrane Stabilizing Effects
In contrast, other beta-blockers have been studied more extensively for their MSA. For instance, propranolol has been shown to have a profound effect on erythrocytes in vitro, stabilizing them against hypotonic hemolysis. Acebutolol is another beta-blocker noted to possess membrane-stabilizing activity. Pindolol has also been associated with membrane stabilizing effects.
To provide a quantitative comparison, a dedicated experimental study would be required. A proposed protocol for such a study is detailed below.
Proposed Experimental Protocols for Comparative Analysis
To quantitatively assess and compare the membrane stabilizing effects of this compound and other beta-blockers, the following experimental protocols are proposed.
Erythrocyte Hemolysis Assay
This is a widely used in vitro method to determine the membrane stabilizing activity of a compound by measuring its ability to inhibit red blood cell (RBC) lysis induced by hypotonic stress or heat.
Objective: To quantify and compare the concentration-dependent inhibition of hypotonic solution-induced hemolysis by this compound, Propranolol, Acebutolol, and Pindolol.
Materials:
-
Fresh human blood
-
Alsever's solution (or other anticoagulant)
-
Phosphate buffered saline (PBS), pH 7.4
-
Hypotonic saline solution
-
This compound, Propranolol, Acebutolol, Pindolol stock solutions
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Erythrocyte Suspension:
-
Collect fresh human blood in a tube containing an anticoagulant.
-
Centrifuge the blood at 3000 rpm for 10 minutes and discard the plasma and buffy coat.
-
Wash the erythrocytes three times with isotonic PBS (pH 7.4).
-
Resuspend the packed red blood cells to make a 10% (v/v) suspension in isotonic PBS.
-
-
Assay:
-
Prepare different concentrations of the test drugs (e.g., 10-1000 µg/mL) in isotonic PBS.
-
In separate centrifuge tubes, mix 1.0 mL of isotonic PBS, 2.0 mL of hypotonic saline, 0.5 mL of the erythrocyte suspension, and 0.5 mL of the drug solution or standard (e.g., Diclofenac sodium).
-
For the control, add 0.5 mL of isotonic PBS instead of the drug solution.
-
Incubate all tubes at 37°C for 30 minutes.
-
Centrifuge the mixtures at 3000 rpm for 5 minutes.
-
Collect the supernatant and measure the absorbance of hemoglobin at 560 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of hemolysis inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
-
Cardiac Action Potential Measurement
This electrophysiological study can reveal the effects of the drugs on the different phases of the cardiac action potential, which is indicative of their membrane stabilizing (sodium channel blocking) activity.
Objective: To compare the effects of this compound and other beta-blockers on the action potential duration (APD) in isolated cardiac myocytes.
Materials:
-
Isolated ventricular myocytes (e.g., from rabbit or guinea pig hearts)
-
Patch-clamp setup
-
Tyrode's solution (as the extracellular solution)
-
Pipette solution (intracellular solution)
-
This compound, Propranolol, Acebutolol, Pindolol solutions
Procedure:
-
Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols.
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings in current-clamp mode.
-
Record baseline action potentials by stimulating the myocytes at a fixed frequency (e.g., 1 Hz).
-
Perfuse the cells with different concentrations of the test drugs.
-
Record the changes in the action potential parameters, particularly the action potential duration at 90% repolarization (APD90).
-
-
Data Analysis:
-
Measure and compare the percentage change in APD90 from baseline for each drug at various concentrations. An increase in APD can be an indicator of membrane stabilizing activity.
-
Visualizing Experimental Workflow and Mechanisms
Proposed Experimental Workflow for Comparative MSA Study
References
- 1. Membrane stabilizing effect - Wikipedia [en.wikipedia.org]
- 2. Changing beta-blockers in heart failure: when is a class not a class? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of a single dose of propranolol on human erythrocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic mechanisms of beta blocker therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-blockers | Department of Critical Care - McGill University [mcgill.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
